BDP R6G maleimide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BF2N4O3/c26-25(27)30-18(9-11-22(32)28-14-15-29-23(33)12-13-24(29)34)6-7-19(30)16-20-8-10-21(31(20)25)17-4-2-1-3-5-17/h1-8,10,12-13,16H,9,11,14-15H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPWTKROCLEQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCN3C(=O)C=CC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Spectroscopic Portrait of BDP R6G Maleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of BDP R6G maleimide, a thiol-reactive borondipyrromethene fluorophore. Its exceptional brightness and photostability make it a valuable tool for site-specific labeling of proteins, peptides, and other biomolecules, with applications spanning fluorescence microscopy, fluorescence polarization assays, and flow cytometry. This document outlines its key spectral characteristics, detailed experimental protocols for their determination, and a workflow for its application in bioconjugation.
Core Spectral Properties of this compound
This compound exhibits absorption and emission profiles similar to the well-known Rhodamine 6G (R6G) dye, positioning it as a robust alternative in many fluorescence-based assays.[1][2][3][4] The quantitative spectral data for this compound and its closely related NHS ester are summarized in the table below.
| Spectral Property | Value | Notes |
| Excitation Maximum (λex) | 530 nm[1] | - |
| Emission Maximum (λem) | 548 nm | - |
| Molar Extinction Coefficient (ε) | ~76,000 cm-1M-1 | Value for BDP R6G NHS ester; expected to be similar for the maleimide derivative. |
| Fluorescence Quantum Yield (Φ) | 0.96 | In ethanol. |
| Fluorescence Lifetime (τ) | Not explicitly reported | The core BDP R6G fluorophore is known to have a long fluorescence lifetime, making it suitable for fluorescence polarization applications. For comparison, the lifetime of Rhodamine 6G is approximately 4 ns in various solvents. |
Experimental Protocols
Accurate characterization of the spectral properties of this compound is crucial for its effective implementation in research. The following section provides detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental solvent (e.g., ethanol or phosphate-buffered saline). The final concentrations should be in a range that yields absorbance values between 0.1 and 1.0.
-
Spectrophotometer Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Use a matched pair of cuvettes (typically 1 cm path length), one for the blank (solvent) and one for the sample.
-
Record the absorbance of each dilution at the absorption maximum (λmax), which is approximately 530 nm for this compound.
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-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear regression of this plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
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Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield represents the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.
Methodology:
-
Selection of a Standard: Choose a quantum yield standard with absorption and emission properties similar to this compound. Quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) or Rhodamine 6G in ethanol (Φ = 0.95) are common standards in this spectral range.
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Preparation of Solutions: Prepare a series of dilutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
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Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
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Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
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Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.
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The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard) where 'm' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.
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Determination of Fluorescence Lifetime
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.
Methodology:
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Instrument Setup:
-
A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
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-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption.
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Data Acquisition:
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The sample is excited by the pulsed laser.
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The arrival times of the emitted photons at the detector are recorded relative to the laser pulse.
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This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
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Data Analysis:
-
The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s).
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Bioconjugation Workflow
The maleimide group of this compound reacts specifically with thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins, to form a stable thioether bond.
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway Visualization
To illustrate a common application, the following diagram depicts the use of a this compound-labeled antibody in immunofluorescence, a technique used to visualize the localization of a specific protein within a cell.
Caption: Indirect immunofluorescence using a this compound-labeled antibody.
References
BDP R6G Maleimide: A Technical Guide to its Quantum Yield and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G maleimide is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes.[][] Renowned for their exceptional photophysical properties, BODIPY dyes are characterized by high fluorescence quantum yields, excellent photostability, and tunable spectral characteristics.[][3] this compound is specifically designed to mimic the spectral properties of Rhodamine 6G (R6G), a widely used fluorescent dye, while offering the advantages of the BODIPY core.[4] Its maleimide functional group allows for the specific covalent labeling of biomolecules containing free thiol groups, primarily cysteine residues in proteins. This technical guide provides an in-depth overview of the quantum yield of this compound, a detailed experimental protocol for its determination, and its application in bioconjugation.
Core Photophysical Properties
The efficiency of a fluorophore is fundamentally determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The product of these two values dictates the brightness of the dye, a critical parameter for ensuring high signal-to-noise ratios in fluorescence-based assays. This compound exhibits a remarkably high quantum yield, indicating its efficiency in converting absorbed light into emitted fluorescence.
Quantitative Data Summary
| Property | Value | Reference |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Molar Extinction Coefficient (ε) at 260 nm (CF260) | 0.17 | |
| Molar Extinction Coefficient (ε) at 280 nm (CF280) | 0.18 |
Experimental Protocol: Relative Quantum Yield Determination
The fluorescence quantum yield of a compound is most commonly determined using the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment
-
This compound
-
Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
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Spectrophotometer (UV-Vis)
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Spectrofluorometer with a corrected emission spectrum function
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High-purity solvent (e.g., ethanol or DMSO)
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Calibrated micropipettes
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Quartz cuvettes (1 cm path length)
Methodology
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Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
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Prepare a stock solution of the reference standard (e.g., Rhodamine 6G) in the same solvent at a concentration of 1 mM.
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Preparation of Dilutions:
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From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances is 0.02, 0.04, 0.06, 0.08, and 0.1.
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Absorbance Measurements:
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Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
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Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
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Record the fluorescence emission spectrum for each dilution of both the this compound and the reference standard. It is crucial to record the entire emission spectrum.
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Maintain consistent excitation and emission slit widths for all measurements.
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Data Analysis:
-
Integrate the area under the corrected fluorescence emission curve for each measurement.
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Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the reference standard.
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Determine the slope of the linear fit for both plots.
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Quantum Yield Calculation:
-
The quantum yield of the this compound (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)
Where:
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Φ_std is the quantum yield of the reference standard.
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Slope_sample is the slope of the plot for the this compound.
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Slope_std is the slope of the plot for the reference standard.
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n_sample is the refractive index of the solvent used for the sample.
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n_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term is 1).
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Application in Bioconjugation
This compound is a thiol-reactive dye, making it an excellent tool for the site-specific labeling of proteins and other biomolecules containing free cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond.
Experimental Workflow: Protein Labeling with this compound
The following diagram illustrates a typical workflow for labeling a protein with this compound.
References
Unveiling the Solubility and Handling of BDP R6G Maleimide: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the precise solubility and handling characteristics of fluorescent probes is paramount for experimental success. This in-depth technical guide focuses on BDP R6G maleimide, a borondipyrromethene-based fluorophore, providing a comprehensive overview of its solubility in commonly used organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), alongside detailed experimental protocols for its use.
This compound is a thiol-reactive fluorescent dye with absorption and emission spectra similar to rhodamine 6G (R6G)[1][2][3]. Its maleimide group readily reacts with thiol (sulfhydryl) groups, making it a valuable tool for the site-specific labeling of cysteine residues in proteins and other thiol-containing biomolecules[2][4].
Quantitative Solubility Data
While described as having "good solubility" in both DMSO and DMF, precise quantitative solubility limits are not extensively published. However, available data from suppliers for the preparation of stock solutions provides a functional understanding of its solubility. The following table summarizes the necessary volumes of solvent to prepare stock solutions of varying concentrations, indicating solubility up to at least 10 mM.
| Desired Stock Concentration | Volume of Solvent per 1 mg of this compound (MW: 462.26 g/mol ) | Volume of Solvent per 5 mg of this compound | Volume of Solvent per 10 mg of this compound |
| 1 mM | 2.1633 mL | 10.8164 mL | 21.6328 mL |
| 5 mM | 0.4327 mL (432.7 µL) | 2.1633 mL | 4.3266 mL |
| 10 mM | 0.2163 mL (216.3 µL) | 1.0816 mL | 2.1633 mL |
Table 1: Solvent volumes required to prepare this compound stock solutions in DMSO or DMF. Data is derived from information provided by suppliers.
To enhance solubility, it is recommended to heat the solution to 37°C and use an ultrasonic bath.
Experimental Protocols
The following is a detailed protocol for the labeling of proteins or other thiol-containing biomolecules with this compound. This protocol is based on established methods for maleimide-based labeling.
Materials:
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This compound
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Protein or other thiol-containing biomolecule
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Anhydrous DMSO or fresh DMF
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Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES; avoid thiol-containing buffers)
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TCEP (tris-carboxyethylphosphine) reagent (optional, for disulfide bond reduction)
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Purification column (e.g., gel filtration, HPLC, FPLC)
Procedure:
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Preparation of the Thiol-Containing Molecule:
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Dissolve the protein or other biomolecule in a degassed buffer at a pH between 7.0 and 7.5.
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If the protein contains disulfide bonds that need to be reduced to expose free thiols, add an excess of TCEP reagent. Incubate as required.
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Preparation of the this compound Stock Solution:
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Dissolve the this compound in anhydrous DMSO or fresh DMF to create a stock solution. A typical concentration is 1-10 mg in 100 µL.
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Labeling Reaction:
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Add the this compound stock solution to the solution of the thiol-containing molecule. A 20-fold molar excess of the dye is recommended.
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Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent oxidation of the thiol groups.
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Mix the reaction thoroughly and allow it to proceed overnight at 4°C or at room temperature.
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Purification:
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Purify the labeled product to remove unreacted dye. Suitable methods include gel filtration, HPLC, FPLC, or electrophoresis. For maleimides with poor aqueous solubility, dialysis is not recommended unless a co-solvent is used.
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Experimental Workflow
The general workflow for protein labeling with this compound is depicted below.
Figure 1: General workflow for labeling thiol-containing biomolecules with this compound.
Signaling Pathway Considerations
This compound is a fluorescent probe designed for covalent labeling and is not intended to participate in or modulate biological signaling pathways. Its utility lies in its ability to be conjugated to biomolecules, allowing for their visualization and tracking in various biological assays. The core chemical reaction is the formation of a stable thioether bond between the maleimide group of the dye and a thiol group on the target molecule.
Figure 2: The fundamental reaction between this compound and a thiol group.
By adhering to these guidelines and protocols, researchers can effectively utilize this compound for their specific labeling needs, ensuring reliable and reproducible results in their downstream applications.
References
An In-Depth Technical Guide to the Reactivity of BDP R6G Maleimide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of biomolecules is a cornerstone of modern biochemical research and therapeutic development. Among the various strategies for bioconjugation, the reaction between a maleimide and a thiol stands out for its high specificity and efficiency under mild, aqueous conditions. This technical guide provides a comprehensive overview of the reactivity of BDP R6G maleimide, a bright and photostable borondipyrromethene (BODIPY) dye, with thiol-containing molecules, particularly cysteine residues in proteins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bio-imaging, and proteomics.
This compound is a thiol-reactive fluorescent probe that combines the excellent spectral properties of the BDP R6G fluorophore with the cysteine-specific reactivity of the maleimide group.[1] BDP R6G is spectrally similar to Rhodamine 6G, offering high absorption, a high fluorescence quantum yield, and good photostability.[2][3] These characteristics make this compound an ideal reagent for the fluorescent labeling of proteins, peptides, and other thiol-containing biomolecules.
The Thiol-Maleimide Reaction: Mechanism and Kinetics
The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is rendered electrophilic by the two adjacent carbonyl groups. This results in the formation of a stable, covalent thioether bond.[4]
The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. Below pH 6.5, the reaction rate decreases due to the protonation of the thiol group, which reduces its nucleophilicity. Above pH 7.5, the maleimide can react with primary amines, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid increases.
dot
Quantitative Data
| Parameter | Value | Notes |
| BDP R6G Fluorophore Properties | From the NHS ester derivative. | |
| Excitation Maximum (λabs) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Molar Extinction Coefficient (ε) | 76,000 L·mol-1·cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.96 | In ethanol. |
| Thiol-Maleimide Reaction Kinetics | ||
| Second-Order Rate Constant | 100 - 1000 M-1s-1 | General range for thiol-maleimide reactions. |
| Specific Rate Constant Example | 0.5 x 103 M-1s-1 | For an antibody with an N-alkyl maleimide. |
Experimental Protocols
A generalized protocol for labeling a protein with this compound is provided below. It is important to note that the optimal conditions may vary depending on the specific protein and experimental setup.
Materials
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This compound
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Thiol-containing protein (e.g., antibody)
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Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5. Buffers should be degassed to prevent oxidation of thiols.
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Dithiothreitol (DTT) can also be used but must be removed before adding the maleimide.
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Quenching reagent: N-acetylcysteine or other small molecule thiol.
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Purification column (e.g., size-exclusion chromatography) or dialysis device.
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the this compound.
Experimental Workflow
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Detailed Method
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Protein Preparation : Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
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Dye Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution of 1-10 mg/mL.
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Conjugation : Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching : Add a small molecule thiol, such as N-acetylcysteine, in excess to quench any unreacted maleimide.
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Purification : Remove the unreacted dye and other small molecules from the protein conjugate using size-exclusion chromatography, dialysis, or other suitable purification methods.
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Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BDP R6G (~530 nm). The DOL can be calculated using the Beer-Lambert law. Further characterization can be performed using mass spectrometry.
Factors Influencing Reactivity and Stability
Several factors can influence the efficiency of the thiol-maleimide reaction and the stability of the resulting conjugate.
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pH : As mentioned, a pH range of 6.5-7.5 is optimal for selective and efficient reaction with thiols.
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Temperature : The reaction rate is faster at room temperature than at 4°C. For sensitive proteins, performing the reaction at 4°C for a longer duration may be preferable to minimize protein degradation.
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Thiol Accessibility : The accessibility of the cysteine residue within the protein's three-dimensional structure will affect its reactivity.
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Conjugate Stability : The thioether bond formed is generally stable. However, under certain conditions, it can undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in the presence of high concentrations of other thiols, such as glutathione in the intracellular environment. Hydrolysis of the succinimide ring in the conjugate can occur, particularly at higher pH, which can increase the stability of the linkage by preventing the retro-Michael reaction.
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Conclusion
This compound is a powerful tool for the fluorescent labeling of thiol-containing biomolecules. Its high reactivity and selectivity for thiols, coupled with the excellent photophysical properties of the BDP R6G fluorophore, make it a valuable reagent for a wide range of applications in research and drug development. By understanding the reaction mechanism, kinetics, and the factors that influence the conjugation process, researchers can effectively utilize this compound to create well-defined, fluorescently labeled biomolecules for their specific needs. This guide provides the fundamental knowledge and practical protocols to facilitate the successful application of this versatile chemical probe.
References
An In-depth Technical Guide to BDP R6G Maleimide for Cysteine Residue Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BDP R6G maleimide, a fluorescent probe specifically designed for the selective labeling of cysteine residues in proteins and other biomolecules. We will delve into the core chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2][3] Its spectral properties are similar to the well-known rhodamine 6G (R6G), making it a valuable tool for fluorescence-based applications.[2][3] The maleimide functional group confers high reactivity and selectivity towards sulfhydryl (thiol) groups, which are primarily found in cysteine residues within proteins. This specificity allows for more site-directed labeling compared to amine-reactive dyes (like NHS esters), which target the more abundant lysine residues.
The labeling reaction involves a Michael addition, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. This forms a stable thioether bond, covalently attaching the BDP R6G fluorophore to the target molecule.
Core Chemistry: The Cysteine-Maleimide Reaction
The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation chemistry. It is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like primary amines.
It is important to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a crucial step in many labeling protocols is the reduction of these disulfide bonds to free the thiol groups for conjugation.
A potential side reaction to be aware of is the formation of a thiazine derivative, which can occur when labeling an unprotected N-terminal cysteine. This rearrangement is influenced by pH, with neutral to basic conditions favoring its formation.
Quantitative Data
The photophysical properties of BDP R6G are critical for its application in fluorescence-based assays. The following table summarizes key quantitative data for the BDP R6G fluorophore.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 530 nm | |
| Maximum Emission Wavelength (λem) | 548 nm | |
| Molar Extinction Coefficient (ε) at λex | 75,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| CF₂₆₀ | 0.17 | |
| CF₂₈₀ | 0.18 |
CF₂₆₀ and CF₂₈₀ are correction factors used to determine the degree of labeling by accounting for the dye's absorbance at 260 nm and 280 nm, respectively.
Experimental Protocols
1. General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
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Protein of interest containing at least one cysteine residue
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This compound
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Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
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Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
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Labeling Reaction: While gently vortexing, add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
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Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~530 nm).
2. Storage of Labeled Conjugates
For short-term storage, keep the labeled protein at 2-8°C in the dark for up to one week. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C. Adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Cysteine-maleimide conjugation reaction.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in biological research and drug development.
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Fluorescence Microscopy: The high brightness and photostability of BDP R6G make it an excellent choice for imaging the localization and dynamics of proteins within cells.
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Flow Cytometry: Labeled antibodies or other proteins can be used for the detection and quantification of specific cell populations.
-
FRET-Based Assays: BDP R6G can serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions, conformational changes, and enzyme activity.
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Redox Signaling Studies: Maleimide-based probes are valuable for studying redox signaling pathways by selectively labeling reduced cysteine thiols.
Caption: Principle of a FRET-based assay.
References
A Technical Guide to the Storage and Stability of BDP R6G Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the optimal storage, stability, and handling of BDP R6G maleimide, a fluorescent dye widely used for labeling biomolecules in research and drug development. Understanding these parameters is critical for ensuring the quality, reproducibility, and success of conjugation experiments and downstream applications.
Overview of this compound
This compound is a bright, photostable borondipyrromethene (BODIPY) dye functionalized with a maleimide group. This maleimide moiety allows for the specific covalent labeling of thiol (-SH) groups, which are commonly found in the cysteine residues of proteins and peptides. The spectral properties of BDP R6G are similar to those of Rhodamine 6G, making it a valuable tool for fluorescence-based assays.
Storage and Handling of this compound
Proper storage and handling are paramount to maintaining the reactivity and fluorescence of this compound. The following tables summarize the recommended conditions for the solid compound and solutions.
Table 1: Storage of Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most frequently recommended storage temperature.[1][2][3][4] | Minimizes thermal degradation and preserves the integrity of the maleimide group. |
| Light | Store in the dark.[1] | BDP R6G is a photostable dye, but prolonged exposure to light should be avoided to prevent photobleaching. |
| Moisture | Store in a desiccated environment. | The maleimide group is susceptible to hydrolysis, which would render it unreactive towards thiols. |
| Shelf Life | Up to 3 years when stored properly at -20°C. | Indicates the long-term stability of the solid compound under optimal conditions. |
Table 2: Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). | These aprotic solvents prevent the hydrolysis of the maleimide group and are suitable for most conjugation reactions. |
| Temperature & Shelf Life | - Store at -20°C for short-term storage (up to 1 month). - Store at -80°C for long-term storage (up to 1 year). | Lower temperatures significantly slow down any potential degradation in solution. |
| Handling | - Prepare fresh solutions when possible. - Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. - Warm to room temperature before opening to prevent condensation. | Minimizes the introduction of moisture and degradation from temperature fluctuations. |
| Light | Protect from light. | As with the solid form, this prevents photobleaching of the fluorescent dye. |
Stability Considerations
The stability of this compound can be influenced by several factors, both before and after conjugation.
Stability of the Unconjugated Dye
-
Maleimide Group Stability: The maleimide group is the reactive moiety for thiol conjugation. Its stability is compromised by:
-
Hydrolysis: In aqueous solutions, the maleimide ring can open, rendering it inactive. This process is accelerated at higher pH.
-
Reaction with Nucleophiles: Besides thiols, maleimides can react with other nucleophiles, such as amines, particularly at pH values above 7.5. However, the reaction with thiols is significantly faster at a neutral pH.
-
-
Fluorophore Stability: The BDP R6G core is known for its high photostability. However, like all fluorophores, it can be susceptible to photobleaching under intense and prolonged light exposure.
Stability of the BDP R6G-Thiol Conjugate
The stability of the thioether bond formed between the maleimide and a thiol is crucial for the integrity of the labeled biomolecule.
-
Retro-Michael Reaction (Thiol Exchange): The thiol-maleimide linkage can be reversible, especially in the presence of other thiols. This can lead to the transfer of the BDP R6G label to other thiol-containing molecules.
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable, ring-opened structure. This ring-opened form is less susceptible to the retro-Michael reaction.
-
Thiazine Rearrangement: In the specific case of conjugation to an N-terminal cysteine, a rearrangement can occur to form a more stable thiazine structure.
The following diagram illustrates the factors that can affect the stability of the maleimide-thiol conjugate.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials
-
Protein to be labeled (containing free thiols)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure
The overall workflow for protein labeling is depicted in the following diagram.
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
-
Prepare this compound Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purify the Conjugate: Remove the unreacted dye from the labeled protein using size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Conclusion
The successful use of this compound in bioconjugation relies on its proper storage, handling, and an understanding of its stability. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of the reagent, leading to reliable and reproducible labeling of biomolecules for a wide range of applications in research and drug development.
References
BDP R6G Maleimide: A Technical Safety Guide
A comprehensive safety data sheet for BDP R6G maleimide is not publicly available. This guide has been compiled from product information pages from various suppliers and safety data for the reactive maleimide functional group. Therefore, this document should be used as a reference for experienced researchers and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety-related information for this compound, a fluorescent dye commonly used in bioconjugation. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from supplier product data and the known hazards associated with the maleimide functional group.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Boron dipyrromethene R6G maleimide |
| CAS Number | 2183473-32-5[1][2][3][4] |
| Molecular Formula | C24H21BF2N4O3[2] |
| Molecular Weight | 462.26 g/mol |
Physical and Chemical Properties
This compound is a borondipyrromethene fluorophore designed to have spectral properties similar to Rhodamine 6G (R6G).
| Property | Value |
| Appearance | Red-brown powder/solid |
| Solubility | Soluble in DMF, DMSO, DCM |
| Excitation Maximum (λex) | 530 nm |
| Emission Maximum (λem) | 548 nm |
| Fluorescence Quantum Yield | 0.96 |
Hazard Identification
A specific hazard classification for this compound is not available. However, the molecule contains a maleimide group, which is a known reactive moiety. The safety data for maleimide indicates several potential hazards.
Based on the maleimide functional group, the following hazards should be considered:
-
Acute Toxicity (Oral): Maleimide is classified as toxic if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
It is crucial to handle this compound with the same precautions as other hazardous maleimide-containing compounds.
First-Aid Measures
The following first-aid measures are based on the known hazards of maleimide and general laboratory safety protocols.
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety.
| Aspect | Recommendation |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Storage | Store at -20°C in a tightly sealed container, protected from light. For long-term storage, desiccate the product. Transportation can be at room temperature for up to 3 weeks. |
Accidental Release Measures
In the event of a spill, follow these general procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading.
-
Absorb: For small spills, use an inert absorbent material.
-
Collect: Carefully sweep or scoop up the spilled material into a suitable container for disposal. Avoid generating dust.
-
Clean: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols: General Safety Assessment
While specific experimental data for this compound is not available, the following are general methodologies used to assess the safety of chemical compounds.
-
Acute Oral Toxicity (LD50): This study is typically performed in rodents (e.g., rats or mice) following OECD Guideline 423. A single dose of the substance is administered orally, and the animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.
-
Skin Irritation/Corrosion: This is often assessed using in vitro methods, such as the reconstructed human epidermis (RhE) test (OECD Guideline 439), or in vivo on rabbits (OECD Guideline 404). A small amount of the substance is applied to the skin, and the area is observed for signs of irritation or corrosion.
-
Eye Irritation/Damage: The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) is a common in vitro method. For in vivo studies (OECD Guideline 405), the substance is applied to the eye of a rabbit, and the eye is examined for irritation or damage.
-
Skin Sensitization: The local lymph node assay (LLNA) in mice (OECD Guideline 429) is a common method. The substance is applied to the ear of the mouse, and the proliferation of lymphocytes in the draining lymph node is measured.
Visualized Workflow: Chemical Spill Response
The following diagram illustrates a general workflow for responding to a chemical spill in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for BDP R6G Maleimide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G maleimide is a thiol-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2] It exhibits absorption and emission spectra similar to the well-known Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based applications. The maleimide functional group allows for the specific covalent labeling of sulfhydryl groups, which are predominantly found in the cysteine residues of proteins.[1][2] This site-specific labeling is advantageous as it is less likely to interfere with the protein's active sites compared to amine-reactive labeling strategies. These application notes provide a detailed protocol for the successful labeling of proteins with this compound, including methods for purification and characterization of the resulting conjugate.
Physicochemical and Fluorescent Properties
BDP R6G is characterized by its high fluorescence quantum yield and photostability.[3] These properties make it a robust choice for applications requiring sensitive detection and resistance to photobleaching. The spectral characteristics of a BDP R6G derivative are summarized in the table below. While the data is for a BDP R6G azide, the core fluorophore is identical, and thus the spectral properties are expected to be highly similar.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~530 nm | |
| Emission Maximum (λem) | ~548 nm | |
| Molar Extinction Coefficient (ε) | Not explicitly stated for the maleimide, but the related Rhodamine 6G is ~116,000 cm⁻¹M⁻¹ at 529.8 nm. | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Correction Factor (CF₂₈₀) | 0.18 |
Experimental Protocols
Reagent Preparation
a. Protein Solution:
-
Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES.
-
The recommended protein concentration is between 1-10 mg/mL.
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas such as nitrogen or argon through the solution.
b. (Optional) Reduction of Disulfide Bonds:
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols for labeling to occur.
-
Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If using Dithiothreitol (DTT), it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the labeling reaction. TCEP does not need to be removed.
c. This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Vortex the solution briefly to ensure it is fully dissolved.
-
Unused stock solution can be stored at -20°C, protected from light, for up to one month.
Protein Labeling Reaction
The following diagram outlines the key steps in the protein labeling protocol.
References
Application Notes and Protocols for Labeling Antibodies with BDP R6G Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of antibodies with BDP R6G maleimide, a bright and photostable fluorescent dye. The maleimide functional group reacts specifically with free sulfhydryl (thiol) groups on the antibody, primarily from cysteine residues, to form a stable thioether bond. This method is particularly useful when labeling via primary amines (e.g., lysines) might compromise the antibody's antigen-binding affinity.[1]
BDP R6G is a borondipyrromethene dye with excitation and emission spectra similar to Rhodamine 6G (R6G), making it suitable for various fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.[2][3]
Core Principles of Labeling
The labeling process involves three key stages:
-
Antibody Preparation: This may involve the reduction of native disulfide bonds within the antibody to generate free thiol groups for labeling.
-
Conjugation Reaction: The maleimide group of the BDP R6G dye reacts with the generated free thiols on the antibody.
-
Purification: The resulting antibody-dye conjugate is separated from unreacted dye and other reaction components.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody (e.g., IgG) | Purified, at a concentration of 2-10 mg/mL[4] |
| This compound | High purity |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | For dissolving the maleimide dye[2] |
| Reaction Buffer | Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed |
| Reducing Agent (Optional) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Purification System | Gel filtration column (e.g., Sephadex G-25) or dialysis equipment |
| Storage Buffer | PBS, pH 7.2-7.4, with a protein stabilizer (e.g., BSA) if desired |
Protocol 1: Antibody Labeling via Native Thiols
This protocol is suitable for antibodies that have accessible free thiol groups.
1. Antibody Preparation:
- Dissolve the antibody in degassed reaction buffer to a final concentration of 2-10 mg/mL. Buffers containing thiols (e.g., DTT) should not be used.
2. This compound Stock Solution Preparation:
- Allow the vial of this compound to equilibrate to room temperature.
- Prepare a 10 mM stock solution by dissolving the maleimide in anhydrous DMSO or DMF. For example, for 1 µmol of dye, add 100 µL of solvent.
- Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C for up to a month, protected from light and moisture.
3. Conjugation Reaction:
- Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution while gently stirring or vortexing.
- Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
4. Purification of the Conjugate:
- Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.
- Alternatively, dialysis can be used for purification, especially for water-soluble maleimides.
Protocol 2: Antibody Labeling via Reduction of Disulfide Bonds
This protocol is employed when the antibody lacks sufficient free thiols, and involves the gentle reduction of interchain disulfide bonds.
1. Antibody Preparation and Reduction:
- Dissolve the antibody in degassed reaction buffer at a concentration of 1-10 mg/mL.
- To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution.
- Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature. Note: Do not use DTT as it needs to be removed before adding the maleimide dye.
2. This compound Stock Solution Preparation:
- Follow the same procedure as in Protocol 1.
3. Conjugation Reaction:
- Add a 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
- Flush with inert gas, seal, and incubate overnight at 4°C or for 2 hours at room temperature.
4. Purification of the Conjugate:
- Follow the same purification procedure as in Protocol 1.
Characterization of the Labeled Antibody
After purification, it is crucial to characterize the antibody-dye conjugate.
Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Dilute the purified conjugate in PBS and measure the absorbance at 280 nm (A280) and the maximum absorbance of BDP R6G (approximately 530 nm, Amax).
-
Calculate Protein Concentration:
-
Correct the A280 reading for the dye's contribution: Aprotein = A280 - (Amax × CF280) Where CF280 is the correction factor for BDP R6G at 280 nm (typically around 0.18).
-
Calculate the antibody concentration: Antibody Concentration (M) = Aprotein / εprotein Where εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M-1cm-1).
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / εdye Where εdye is the molar extinction coefficient of BDP R6G at its Amax (approximately 70,000 M-1cm-1).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
The optimal DOL for most antibodies is typically between 2 and 10. High degrees of labeling can sometimes lead to fluorescence quenching or reduced antibody functionality.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Antibody Concentration for Labeling | 2-10 mg/mL | |
| Molar Ratio of Dye:Antibody | 10:1 to 20:1 | |
| Reaction pH | 7.0 - 7.5 | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | |
| Optimal Degree of Labeling (DOL) | 2 - 10 |
Visualization of Workflow and Chemistry
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Reaction scheme of a thiol group with a maleimide group.
Applications of BDP R6G Labeled Antibodies
Fluorescently labeled antibodies are powerful tools in various research and diagnostic applications.
-
Fluorescence Microscopy: Visualize the localization of specific antigens in cells and tissues.
-
Flow Cytometry: Quantitatively analyze and sort cells based on the expression of surface or intracellular antigens.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Detect and localize antigens in tissue sections and cultured cells.
-
Western Blotting: Detect specific proteins in a complex mixture.
-
High-Throughput Screening: Develop assays for drug discovery and diagnostics.
Storage and Stability
Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the conjugate can be influenced by the dye, the antibody, and the labeling method.
References
Application Notes and Protocols for BDP R6G Maleimide Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of BDP R6G maleimide to peptides containing a free thiol group, typically from a cysteine residue. The protocols outlined below cover the conjugation reaction, purification of the labeled peptide, and an example of its application in a biological assay.
Introduction
BODIPY™ R6G (BDP R6G) is a bright and photostable fluorescent dye with excitation and emission spectra similar to Rhodamine 6G.[1] Its maleimide derivative is a thiol-reactive probe that specifically and efficiently labels proteins, peptides, and other biomolecules containing free sulfhydryl groups.[2] The reaction involves a Michael addition of the thiol to the maleimide double bond, forming a stable thioether linkage.[3] This specific labeling strategy is advantageous for applications requiring precise localization of the fluorescent probe, such as in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[4]
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~462.26 g/mol | |
| Excitation Maximum (λex) | ~530 nm | |
| Emission Maximum (λem) | ~548 nm | |
| Extinction Coefficient | >70,000 cm⁻¹M⁻¹ | |
| Recommended Storage | -20°C, protected from light and moisture | |
| Solubility | Good in DMSO, DMF |
Table 2: Recommended Reaction Conditions for this compound-Peptide Conjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. Below pH 6.5, the thiol is less nucleophilic, slowing the reaction. Above pH 7.5, hydrolysis of the maleimide group can become a competing side reaction. | |
| Temperature | 4°C to 25°C (Room Temperature) | The reaction proceeds faster at room temperature. For sensitive peptides, performing the reaction at 4°C overnight is recommended to minimize degradation. | |
| Molar Ratio (Dye:Peptide) | 10:1 to 20:1 | A molar excess of the dye helps to drive the reaction to completion. The optimal ratio may need to be determined empirically for each peptide. | |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored by HPLC to determine the optimal time. | |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a minimal amount of organic co-solvent (e.g., DMSO, DMF) to dissolve the dye. | The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the peptide. |
Table 3: Stability of Maleimide-Thiol Conjugate (Thioether Bond)
| Condition | Stability | Notes | Reference(s) |
| pH 6.5 - 7.5 | Generally Stable | The thioether bond is largely stable within this pH range. | |
| High pH (>8.5) | Susceptible to Hydrolysis | The succinimide ring can undergo hydrolysis at higher pH. | |
| Presence of excess thiols (e.g., DTT, β-mercaptoethanol) | Susceptible to Retro-Michael reaction and Thiol Exchange | The conjugation reaction is reversible in the presence of high concentrations of other thiols. | |
| Storage | Stable at -20°C for extended periods. | For long-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. |
Table 4: Comparison of Purification Methods for BDP R6G-Labeled Peptides
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange). | High resolution, excellent for separating labeled from unlabeled peptide and free dye. | Requires specialized equipment, can be time-consuming. | >95% | 50-80% | |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | Good for removing excess small molecules like free dye. | Lower resolution than HPLC, may not separate labeled from unlabeled peptide effectively if their sizes are similar. | 80-95% | 70-90% | |
| Solid-Phase Extraction (SPE) | Adsorption of the peptide to a solid phase, followed by elution. | Rapid and simple for desalting and removing some impurities. | Lower resolution than HPLC, may not provide high purity. | 70-90% | 80-95% |
Experimental Protocols
Protocol 1: this compound Conjugation to a Cysteine-Containing Peptide
This protocol provides a general procedure for labeling a peptide with a free thiol group.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or 100 mM HEPES, pH 7.0-7.5
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Nitrogen or Argon gas
-
Purification supplies (HPLC, SEC, or SPE columns)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides. Note: Do not use DTT or β-mercaptoethanol as they contain free thiols that will react with the maleimide.
-
Degas the peptide solution by bubbling with nitrogen or argon gas for 5-10 minutes to prevent re-oxidation of the thiol.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye (MW ~462 g/mol ) in approximately 216 µL of solvent.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the dye.
-
Mix the reaction solution thoroughly by gentle vortexing or pipetting.
-
Flush the headspace of the reaction vial with nitrogen or argon gas, cap it tightly, and wrap it in aluminum foil to protect it from light.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
-
Purification of the Conjugate:
-
Following the incubation, purify the BDP R6G-labeled peptide from unreacted dye and unlabeled peptide using one of the methods described in Table 4. Reversed-phase HPLC is the recommended method for achieving high purity.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Determine the concentration of the labeled peptide by measuring the absorbance at the dye's excitation maximum (~530 nm) and using the Beer-Lambert law (A = εcl).
-
Store the purified conjugate in a suitable buffer at -20°C or -80°C, protected from light.
-
Caption: Experimental workflow for this compound conjugation to a peptide.
Protocol 2: Application of a BDP R6G-Labeled Peptide in a Protein Kinase A (PKA) Assay
This protocol describes the use of a BDP R6G-labeled peptide substrate to monitor the activity of Protein Kinase A (PKA). Kemptide (LRRASLG) is a well-known substrate for PKA. A cysteine residue can be added to the sequence (e.g., CLRRASLG) to allow for conjugation with this compound. The phosphorylation of the serine residue by PKA can be detected by a change in the fluorescence properties of the nearby BDP R6G dye, or by using this labeled peptide in a FRET-based assay.
Materials:
-
BDP R6G-labeled Kemptide peptide (e.g., BDP R6G-C-LRRASLG)
-
Protein Kinase A (PKA), catalytic subunit
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ATP)
-
(Optional) PKA inhibitor (e.g., H-89) for control experiments
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
In each well of a 96-well black plate, prepare the kinase reaction mixture by adding the Kinase Reaction Buffer.
-
For control wells, add the PKA inhibitor to the desired final concentration.
-
-
Add the BDP R6G-Labeled Peptide Substrate:
-
Add the BDP R6G-labeled Kemptide peptide to each well to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Initiate the Kinase Reaction:
-
Initiate the reaction by adding PKA to the wells. The final concentration of PKA will depend on the specific activity of the enzyme preparation.
-
For negative control wells, add an equal volume of buffer without the enzyme.
-
-
Monitor Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the change in fluorescence intensity over time at the emission wavelength of BDP R6G (~548 nm) with excitation at ~530 nm.
-
The rate of change in fluorescence is proportional to the PKA activity.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Compare the reaction rates in the presence and absence of the PKA inhibitor to confirm that the observed activity is specific to PKA.
-
Caption: Protein Kinase A (PKA) signaling pathway and its detection using a BDP R6G-labeled peptide substrate.
References
Application Notes and Protocols for BDP R6G Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G (BODIPY™ R6G) maleimide is a thiol-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3][4][5] This dye is characterized by its bright fluorescence and photostability, with absorption and emission spectra similar to Rhodamine 6G (R6G). The maleimide group specifically reacts with thiol groups, primarily found in cysteine residues, to form a stable thioether bond. This site-specific labeling is advantageous over amine-reactive labeling (e.g., NHS esters) as cysteine residues are generally less abundant in proteins, allowing for more controlled and specific conjugation.
The success of the labeling reaction is highly dependent on several factors, most critically the pH of the labeling buffer. This document provides detailed application notes and protocols to achieve optimal labeling of biomolecules with BDP R6G maleimide, with a focus on the importance of buffer pH.
Critical Parameters for this compound Labeling
The efficiency and specificity of the thiol-maleimide reaction are significantly influenced by the reaction conditions. The following table summarizes key quantitative parameters for successful labeling.
| Parameter | Recommended Range/Value | Notes |
| Labeling Buffer pH | 7.0 - 7.5 | Optimal for selective reaction with thiol groups. At pH > 7.5, reactivity with amines (e.g., lysine) increases, leading to non-specific labeling. Below pH 7.0, the reaction rate with thiols decreases. |
| Recommended Buffers | PBS, HEPES, Tris | These buffers are effective within the optimal pH range. Ensure buffers are free of thiol-containing compounds. |
| Buffer Concentration | 10 - 100 mM | Provides adequate buffering capacity for the reaction. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Recommended for reducing disulfide bonds to free up thiol groups. TCEP does not contain a thiol group and is less likely to compete with the maleimide dye than DTT. |
| TCEP Molar Excess | 10 - 100 fold (over protein) | Sufficient to reduce disulfide bonds without significantly interfering with the labeling reaction. |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | A starting point for optimization. The optimal ratio may vary depending on the protein and desired degree of labeling. |
| Reaction Temperature | Room temperature or 4°C | Incubation can be carried out for 2 hours to overnight. |
| Solvent for Dye | Anhydrous DMSO or DMF | This compound is typically dissolved in an organic solvent before being added to the aqueous buffer. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration, dialysis)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in degassed labeling buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas to minimize oxidation of thiols.
-
-
Reduce Disulfide Bonds (Optional but Recommended):
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Flush the reaction vial with an inert gas, cap it tightly, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by gel filtration, dialysis, or other suitable chromatographic techniques.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol.
-
Protocol 2: Small-Scale Peptide Labeling
This protocol is adapted for labeling smaller quantities of peptides.
Materials:
-
Peptide with a cysteine residue
-
This compound
-
Labeling Buffer (pH 7.0-7.5)
-
TCEP
-
Anhydrous DMSO or DMF
-
HPLC for purification
Procedure:
-
Dissolve the peptide in degassed labeling buffer (pH 7.0-7.5).
-
Add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature.
-
Prepare a stock solution of this compound in DMSO.
-
Add a 1.5 to 5-fold molar excess of the dye to the peptide solution.
-
Incubate for 2 hours at room temperature in the dark.
-
Purify the labeled peptide using reverse-phase HPLC.
Signaling Pathways and Workflows
The following diagrams illustrate the chemical reaction and a typical experimental workflow for this compound labeling.
Caption: Chemical reaction between a protein thiol and this compound.
Caption: Experimental workflow for protein labeling with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH. | Ensure the buffer pH is between 7.0 and 7.5. |
| Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time. | |
| Oxidation of thiols. | Use degassed buffers and flush reaction vessels with inert gas. | |
| Hydrolysis of maleimide dye. | Prepare the dye stock solution fresh in anhydrous DMSO or DMF. | |
| Non-specific Labeling | pH is too high. | Lower the buffer pH to the 7.0-7.5 range to minimize reaction with amines. |
| Precipitation | Poor solubility of the dye-protein conjugate. | Add a small amount of organic co-solvent (e.g., DMSO) to the reaction mixture. |
Potential Side Reactions
It is important to be aware of potential side reactions that can occur during maleimide chemistry:
-
Hydrolysis of the Thiosuccinimide Linkage: The formed thiosuccinimide ring can undergo hydrolysis, which can in some cases improve the stability of the conjugate by preventing the reverse reaction.
-
Retro-Michael Reaction: This can lead to the deconjugation of the dye from the protein.
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at neutral to basic pH. Performing the conjugation at a slightly acidic pH can minimize this side reaction.
By carefully controlling the reaction conditions, particularly the pH of the labeling buffer, researchers can achieve efficient and specific labeling of biomolecules with this compound for a wide range of applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.
References
Application Notes and Protocols for BDP R6G Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of BDP R6G maleimide to thiol-containing molecules, such as proteins and peptides. The following sections offer a comprehensive overview of the reaction, including critical parameters, a step-by-step experimental protocol, and troubleshooting advice.
Introduction to this compound Conjugation
BDP R6G (BODIPY™ R6G) is a bright and photostable fluorescent dye with excitation and emission spectra similar to Rhodamine 6G (R6G).[1][2][3][4][5] The maleimide functional group allows for the specific covalent attachment of the dye to sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins. This thiol-reactive labeling strategy is highly selective and efficient, making it a valuable tool for creating fluorescently labeled biomolecules for various applications, including fluorescence imaging, flow cytometry, and immunoassays.
The reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions, forming a stable thioether bond. Careful control of the reaction conditions is crucial for maximizing conjugation efficiency and minimizing side reactions.
Key Reaction Parameters
Successful conjugation of this compound is dependent on several critical parameters. The following table summarizes the recommended conditions for a typical conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The reaction is highly chemoselective for thiols in this range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, reactivity with primary amines (e.g., lysine) increases, and the maleimide group becomes susceptible to hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 2 hours). Reactions at 4°C are slower (overnight) and are recommended for sensitive proteins to minimize degradation. |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the maleimide dye is used to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein. For smaller peptides, a lower ratio (e.g., 2:1) may be optimal, while for larger molecules like nanobodies, a higher ratio (e.g., 5:1) might be necessary. |
| Reaction Time | 2 hours to Overnight | 2 hours at room temperature or overnight at 4°C are common incubation times. |
| Buffer | PBS, Tris, or HEPES (10-100 mM) | Buffers should be free of thiols (e.g., DTT). It is recommended to degas the buffer to prevent oxidation of thiols. |
| Solvent for Dye | Anhydrous DMSO or DMF | This compound has low aqueous solubility and should be dissolved in an organic solvent before addition to the aqueous reaction mixture. |
Experimental Workflow
The following diagram illustrates the general workflow for this compound conjugation.
Caption: A flowchart of the key steps in the this compound conjugation process.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a thiol-containing protein with this compound.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES (10-100 mM), pH 7.0-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., gel filtration column)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas, cap it, and incubate for 20-30 minutes at room temperature.
-
Note: If using DTT as a reducing agent, it must be removed by dialysis or desalting column before adding the maleimide, as it will compete for the dye. TCEP does not need to be removed.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Note: Aqueous solutions of maleimides are not stable and should be prepared fresh. Unused stock solution in anhydrous solvent can be stored at -20°C for up to a month, protected from light and moisture.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound using a gel filtration column (e.g., Sephadex G-25), dialysis, HPLC, or FPLC. The choice of method depends on the properties of the protein.
-
-
Storage of the Conjugate:
-
For immediate use, the purified conjugate can be stored at 2-8°C, protected from light, for up to one week.
-
For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%). Alternatively, add glycerol to a final concentration of 50% and store at -20°C for up to a year.
-
Reaction Mechanism
The conjugation of this compound to a thiol group proceeds via a Michael addition reaction. The nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether bond.
Caption: The reaction scheme for the conjugation of a thiol-containing protein with this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Insufficient free thiols | Ensure complete reduction of disulfide bonds by optimizing TCEP concentration and incubation time. Degas buffers to prevent re-oxidation. |
| Incorrect pH | Verify the pH of the reaction buffer is between 6.5 and 7.5. | |
| Hydrolyzed maleimide | Prepare the this compound stock solution fresh in anhydrous solvent. | |
| Incorrect molar ratio | Optimize the molar ratio of dye to protein. | |
| Precipitation during Reaction | Low solubility of the dye or protein | Increase the amount of organic co-solvent (DMSO or DMF) in the reaction mixture. |
| Non-specific Labeling | Reaction pH is too high | Ensure the reaction pH does not exceed 7.5 to avoid reaction with amines. |
Conclusion
The conjugation of this compound to thiol-containing biomolecules is a robust and specific method for fluorescent labeling. By carefully controlling the reaction parameters outlined in these application notes, researchers can achieve high-quality, reproducible results for their downstream applications.
References
Application Notes and Protocols for the Purification of BDP R6G Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and dynamics. Boron-dipyrromethene (BDP) dyes, such as BDP R6G, are widely utilized due to their high fluorescence quantum yields, sharp emission spectra, and good photostability.[1][2] Proper purification of these labeled proteins is critical to remove unconjugated dye and unlabeled protein, ensuring the accuracy and reliability of downstream applications.[3]
These application notes provide a comprehensive overview and detailed protocols for the purification of proteins labeled with BDP R6G. The described methods are designed to yield highly pure and functionally active fluorescently labeled proteins suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vitro binding assays.
Key Principles of Purifying BDP R6G Labeled Proteins
The purification strategy for BDP R6G labeled proteins hinges on separating the desired labeled protein from two main contaminants:
-
Unconjugated (Free) BDP R6G Dye: Excess dye from the labeling reaction that has not covalently attached to the protein.
-
Unlabeled Protein: Protein molecules that did not react with the BDP R6G dye.
The choice of purification method depends on the specific properties of the target protein, the nature of the BDP R6G derivative used for labeling (e.g., amine-reactive or thiol-reactive), and the required final purity.[3] Common techniques employed are size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography (AC).[4]
Experimental Workflow Overview
The overall process for obtaining purified BDP R6G labeled proteins can be summarized in the following workflow:
Figure 1. Experimental Workflow. A general overview of the steps involved in producing purified BDP R6G labeled proteins.
Detailed Protocols
Protocol 1: Labeling of Proteins with Amine-Reactive BDP R6G NHS Ester
This protocol describes the labeling of a protein using an N-hydroxysuccinimide (NHS) ester derivative of BDP R6G, which reacts with primary amines (e.g., lysine residues and the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
Amine-reactive BDP R6G NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
0.1 M Sodium bicarbonate buffer, pH 8.3.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Purification buffers.
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete with the protein for reaction with the dye.
-
-
Dye Stock Solution Preparation:
-
Immediately before use, dissolve the amine-reactive BDP R6G NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point.
-
While gently vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protocol 2: Purification of BDP R6G Labeled Protein using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. This method is effective for removing smaller, unconjugated BDP R6G dye molecules from the larger, labeled protein.
Materials:
-
Labeling reaction mixture from Protocol 1.
-
Size-exclusion chromatography column (e.g., Sephadex G-25, Superdex 75).
-
Equilibration and elution buffer (e.g., PBS, pH 7.4).
-
Fraction collector.
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the chosen elution buffer.
-
-
Sample Loading:
-
Load the entire labeling reaction mixture onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
-
Begin elution with the equilibration buffer at the recommended flow rate for the column.
-
Collect fractions of a defined volume.
-
The labeled protein will typically elute in the first colored fractions, as it is larger than the free dye. The free dye will elute later.
-
-
Monitoring:
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of BDP R6G (around 525 nm).
-
Pool the fractions containing the labeled protein.
-
Protocol 3: Purification using Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Labeling a protein with a charged dye like BDP R6G can alter its isoelectric point (pI), allowing for the separation of labeled and unlabeled protein.
Materials:
-
Partially purified labeled protein (e.g., after SEC to remove free dye).
-
Anion or cation exchange chromatography column.
-
Binding buffer (low ionic strength).
-
Elution buffer (high ionic strength or altered pH).
-
Gradient maker or chromatography system.
Procedure:
-
Column Selection and Equilibration:
-
Determine the appropriate type of IEX resin (anion or cation exchange) based on the predicted pI of the labeled protein and the desired pH of the separation.
-
Equilibrate the column with binding buffer.
-
-
Sample Preparation and Loading:
-
Exchange the buffer of the partially purified labeled protein to the binding buffer.
-
Load the sample onto the column.
-
-
Elution:
-
Wash the column with binding buffer to remove any unbound molecules.
-
Elute the bound protein using a linear gradient of increasing ionic strength (e.g., 0-1 M NaCl in the binding buffer) or a pH gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by SDS-PAGE and absorbance measurements to identify the fractions containing the purified labeled protein.
-
Data Presentation
Table 1: Quantitative Summary of a Typical BDP R6G Labeling and Purification
| Parameter | Value | Method of Determination |
| Initial Protein Concentration | 5.0 mg/mL | Bradford Assay / A280 |
| BDP R6G:Protein Molar Ratio | 15:1 | Calculation |
| Final Labeled Protein Concentration | 3.8 mg/mL | Bradford Assay / A280 |
| Degree of Labeling (DOL) | 2.5 moles dye/mole protein | Spectrophotometry |
| Purification Yield | 76% | Calculation |
| Purity | >95% | SDS-PAGE with Fluorescence Scan |
Characterization and Quality Control
After purification, it is essential to characterize the labeled protein to determine the concentration, degree of labeling, and purity.
Spectrophotometric Analysis
The concentration of the labeled protein and the degree of labeling (DOL) can be determined using a spectrophotometer.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of BDP R6G (Amax, ~525 nm).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Amax / (ε_dye * Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of BDP R6G at its Amax.
-
-
SDS-PAGE Analysis
SDS-PAGE is used to assess the purity and integrity of the labeled protein.
-
Run the purified labeled protein on an SDS-PAGE gel.
-
Visualize the gel using two methods:
-
Coomassie Blue Staining: To visualize all proteins (labeled and any remaining unlabeled).
-
Fluorescence Imaging: Excite the gel with a light source appropriate for BDP R6G to visualize only the fluorescently labeled protein.
-
-
A pure sample will show a single band that is both stained by Coomassie and is fluorescent.
Mass Spectrometry
Mass spectrometry can be used to confirm the covalent attachment of the dye and to determine the heterogeneity of the labeled species.
Signaling Pathway and Logical Relationship Diagrams
Figure 2. Purification Strategy Logic. This diagram illustrates which purification methods are suitable for separating the components of the labeling reaction mixture.
Conclusion
The protocols and guidelines presented here provide a robust framework for the successful purification of BDP R6G labeled proteins. The choice of the specific purification strategy should be tailored to the individual protein and the downstream application. Careful execution of these protocols, coupled with rigorous quality control, will ensure the generation of high-quality fluorescently labeled proteins for reliable and reproducible experimental results.
References
Application Notes and Protocols for BDP R6G Maleimide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G maleimide is a fluorescent dye belonging to the borondipyrromethane (BODIPY) class of fluorophores. Its spectral characteristics, with absorption and emission wavelengths similar to Rhodamine 6G (R6G), make it a valuable tool in fluorescence-based applications.[1][2][3] The maleimide functional group provides a highly specific way to label biomolecules by reacting with free sulfhydryl (thiol) groups, which are primarily found on cysteine residues within proteins.[1][4] This thiol-reactivity allows for more site-specific labeling of proteins compared to amine-reactive dyes. In the context of flow cytometry, this compound can be used to label cell surface proteins on living cells, enabling the analysis of cellular populations based on the expression of these proteins.
Physicochemical and Spectral Properties
A comprehensive understanding of the properties of this compound is essential for designing and executing successful labeling experiments.
| Property | Value | Reference |
| Molecular Weight | 462.26 g/mol | |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Solubility | Good in DMF, DMSO, DCM | |
| Storage | Store at -20°C, protected from light. |
Applications in Flow Cytometry
The specific labeling of cell surface proteins with this compound opens up a range of applications in cellular analysis:
-
Immunophenotyping: In conjunction with antibodies, it can be used to label specific cell populations for identification and quantification.
-
Studying Protein Expression: Changes in the expression levels of cell surface proteins can be monitored.
-
Monitoring Protein Trafficking: The covalent nature of the maleimide bond allows for pulse-chase experiments to track the internalization and recycling of surface proteins.
-
Drug-Target Interaction Studies: It can be used to probe conformational changes in cell surface receptors upon drug binding that may expose or shield cysteine residues.
Experimental Protocols
Protocol 1: Labeling of Live Cells with this compound for Flow Cytometry
This protocol details the steps for labeling cysteine residues on the surface of live cells in suspension with this compound for subsequent flow cytometric analysis.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Cells in suspension (e.g., harvested cultured cells or peripheral blood mononuclear cells)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.
-
Note: This stock solution should be prepared fresh for each experiment.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution in ice-cold PBS to the desired final labeling concentration. A starting concentration range of 10-50 µM is recommended, but this should be optimized for your specific cell type and protein of interest.
-
Add the diluted this compound solution to the cell suspension.
-
Incubate for 30 minutes on ice or at 4°C, protected from light. Gentle mixing every 10 minutes can improve labeling efficiency.
-
-
Quenching and Washing:
-
To stop the labeling reaction, add ice-cold PBS containing 1% BSA or 5% FBS to the cell suspension. The excess thiol groups in the albumin will react with any remaining this compound.
-
Incubate for 5-10 minutes on ice.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unbound dye. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of ice-cold PBS with 1% BSA for flow cytometry.
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., a blue laser at 488 nm or a yellow-green laser at 561 nm) and emission filter (e.g., a bandpass filter around 550 nm).
-
Controls: Include an unstained cell sample as a negative control to set the background fluorescence.
-
Protocol 2: Labeling of Purified Proteins with this compound
This protocol is for labeling purified proteins in solution, which can then be used as standards or for other applications.
Materials:
-
Purified protein with free cysteine residues
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye from the protein-dye conjugate using a purification method such as gel filtration, dialysis, or HPLC.
-
Data Presentation
Optimization of this compound Concentration for Live Cell Labeling
To achieve optimal staining with minimal impact on cell viability, it is crucial to titrate the concentration of this compound. Below is a template table for presenting such optimization data.
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) | Cell Viability (%) |
| 0 (Unstained Control) | 100 | 0.5 | 98 |
| 1 | 500 | 25 | 97 |
| 5 | 2500 | 75 | 96 |
| 10 | 5000 | 90 | 95 |
| 25 | 8000 | 92 | 85 |
| 50 | 8500 | 93 | 70 |
Note: The data presented in this table is hypothetical and serves as an example for experimental design and data presentation.
Visualizations
Experimental Workflow for Live Cell Labeling
Caption: Workflow for labeling live cells with this compound.
This compound Reaction with Cysteine
Caption: Reaction of this compound with a protein's cysteine residue.
References
BDP R6G Maleimide for Single-Molecule Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G maleimide is a high-performance, thiol-reactive fluorescent dye specifically suited for single-molecule imaging applications. As a borondipyrromethene (BODIPY) dye, it is engineered to match the excitation and emission channels of Rhodamine 6G (R6G), offering exceptional brightness and photostability.[1] Its maleimide functional group allows for the site-specific labeling of cysteine residues in proteins and other thiol-containing biomolecules, a critical requirement for precise single-molecule Förster Resonance Energy Transfer (smFRET) and other single-molecule detection techniques.[1] This document provides detailed application notes and experimental protocols for the use of this compound in single-molecule imaging studies.
Key Features and Applications
This compound is an ideal candidate for single-molecule studies due to its excellent photophysical properties. These characteristics are crucial for achieving the high signal-to-noise ratio (SNR) necessary for detecting individual molecules.
Key Features:
-
High Brightness: A high fluorescence quantum yield contributes to strong signal emission per molecule.[1]
-
Photostability: Borondipyrromethene dyes are known for their resistance to photobleaching, enabling longer observation times for single molecules before the signal is lost.
-
Thiol-Reactivity: The maleimide group selectively reacts with sulfhydryl groups (thiols) on cysteine residues, allowing for site-specific labeling of proteins.[1]
Primary Applications:
-
Single-Molecule Förster Resonance Energy Transfer (smFRET): Used to measure intramolecular distances and dynamics in proteins and other biomolecules.
-
Single-Molecule Tracking (SMT): To observe the movement and behavior of individual molecules in real-time.
-
Protein Labeling for Fluorescence Microscopy: General labeling of proteins for various fluorescence imaging techniques.
Quantitative Data
The selection of a fluorophore for single-molecule experiments is critically dependent on its photophysical parameters. The following table summarizes the key quantitative data for this compound.
| Property | Value | Significance for Single-Molecule Imaging |
| Excitation Maximum (λex) | 530 nm | Determines the optimal laser line for excitation. |
| Emission Maximum (λem) | 548 nm | Dictates the appropriate emission filter for detection. |
| Fluorescence Quantum Yield (Φ) | 0.96[1] | A high quantum yield indicates high brightness, leading to a better signal-to-noise ratio for detecting single molecules. |
| Molar Extinction Coefficient (ε) | Not specified in results | A higher value indicates more efficient light absorption, contributing to greater brightness. |
| Photostability | High (qualitative) | High photostability allows for longer observation of a single molecule before it photobleaches, enabling the capture of longer trajectories and more data points. |
| Purity (HPLC-MS) | >95% | High purity ensures that the labeling reaction is efficient and specific, with minimal interference from non-reactive dye molecules. |
| Reactive Group | Maleimide | Enables covalent, site-specific labeling of thiol groups (e.g., cysteine residues in proteins). |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol details the steps for labeling a protein containing one or more cysteine residues with this compound.
Materials:
-
This compound
-
Protein of interest (with accessible cysteine residues)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed labeling buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Purification column (e.g., gel filtration, size-exclusion, or HPLC)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of any thiol-containing compounds.
-
If the protein contains disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For 1 µmol of dye, add 100 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen) and seal it tightly.
-
Incubate the reaction mixture in the dark with gentle stirring or rotation. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
After the incubation period, remove the unreacted dye.
-
Purify the protein-dye conjugate using gel filtration, dialysis, or HPLC. The choice of method will depend on the protein's properties.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the ratio of dye molecules to protein molecules, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at 530 nm (for BDP R6G).
-
The protein concentration can be calculated using the Beer-Lambert law, after correcting for the dye's absorbance at 280 nm. The correction factor (CF280) for BDP R6G is 0.18.
-
The corrected absorbance at 280 nm (A280, corrected) is calculated as: A280, corrected = A280, measured - (A530, measured * CF280)
-
The DOL is then calculated as: DOL = (A530, measured * Molar mass of protein) / (ε_dye * A280, corrected) (where ε_dye is the molar extinction coefficient of the dye at 530 nm).
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial. Protect the sample from light.
-
Protocol 2: Single-Molecule Imaging of Labeled Proteins
This protocol provides a general workflow for imaging proteins labeled with this compound using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Labeled protein sample
-
TIRF microscope with appropriate laser excitation (e.g., ~532 nm) and emission filters
-
Microscope coverslips and slides
-
Immobilization reagents (e.g., biotin-PEG, streptavidin)
-
Imaging buffer (may include an oxygen scavenging system and triplet state quenchers to improve photostability)
Procedure:
-
Surface Passivation and Functionalization:
-
Clean microscope coverslips thoroughly.
-
Passivate the surface to prevent non-specific binding of proteins, typically using polyethylene glycol (PEG).
-
Functionalize the surface for specific immobilization of the labeled protein (e.g., with biotin for binding to streptavidin-coated surfaces).
-
-
Sample Immobilization:
-
Incubate the functionalized surface with a dilute solution of the labeled protein to achieve a surface density suitable for single-molecule imaging (i.e., individual molecules are well-separated).
-
-
Imaging:
-
Mount the coverslip on the TIRF microscope.
-
Add imaging buffer. For enhanced photostability, an oxygen scavenging system (e.g., glucose oxidase/catalase) and a triplet-state quencher (e.g., Trolox) are often included.
-
Illuminate the sample with the excitation laser and record the fluorescence emission using a sensitive camera (e.g., EMCCD or sCMOS).
-
Acquire a time-series of images (a movie) to observe the dynamics of single molecules.
-
-
Data Analysis:
-
Identify and track the positions of individual fluorescent spots over time using appropriate software.
-
Extract quantitative information such as intensity, position, and FRET efficiency (if a FRET pair is used).
-
Analyze the data to understand the conformational dynamics, binding kinetics, or other molecular behaviors of interest.
-
Diagrams
Protein Labeling Workflow
Caption: Workflow for Protein Labeling with this compound.
Single-Molecule Imaging Workflow (TIRF)
Caption: Workflow for Single-Molecule TIRF Imaging.
Thiol-Maleimide Reaction
Caption: Thiol-Maleimide Conjugation Chemistry.
References
Application Notes: Calculating the Degree of Labeling with BDP R6G Maleimide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide for labeling proteins and other thiol-containing biomolecules with BDP R6G maleimide and for the subsequent determination of the Degree of Labeling (DOL). BDP R6G is a borondipyrromethene-based fluorophore with spectral characteristics similar to Rhodamine 6G (R6G), offering high fluorescence quantum yield and photostability.[1][2] The maleimide functional group ensures specific covalent attachment to sulfhydryl groups, primarily found on cysteine residues within proteins.[3][4][5]
Data Presentation
The essential properties of this compound are summarized in the table below for convenient reference during experimental planning and calculation.
| Property | Value | Source |
| Molecular Weight | 462.3 g/mol | |
| Excitation Maximum (λmax) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Molar Extinction Coefficient (εdye) | Not explicitly found for this compound, but related BDP dyes have high extinction coefficients. | |
| Fluorescence Quantum Yield | 0.96 | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.18 | |
| Solubility | Good in DMF, DMSO, DCM |
Experimental Protocols
Materials Required
-
This compound
-
Protein or other thiol-containing biomolecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. The buffer should be free of any thiol-containing reagents.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), HPLC, or dialysis.
-
UV-Vis Spectrophotometer and suitable cuvettes.
Protocol for Protein Labeling
-
Prepare the Protein Solution :
-
Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Prepare the Dye Stock Solution :
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.
-
-
Conjugation Reaction :
-
Add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. This ratio may require optimization for your specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification :
-
Remove the unreacted, free dye from the protein-dye conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Protocol for Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
-
Measure Absorbance :
-
Dilute the purified protein-dye conjugate in the reaction buffer to a concentration of approximately 0.1 mg/mL.
-
Measure the absorbance of the diluted solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Amax).
-
-
Calculate the Degree of Labeling :
-
Step 1: Correct the absorbance at 280 nm.
-
The dye absorbs slightly at 280 nm, and this must be corrected for.
-
A₂₈₀ (corrected) = A₂₈₀ - (Amax × CF₂₈₀)
-
The correction factor (CF₂₈₀) for BDP R6G is 0.18.
-
-
Step 2: Calculate the protein concentration.
-
Protein Concentration (M) = A₂₈₀ (corrected) / εprotein
-
Where εprotein is the molar extinction coefficient of your protein at 280 nm in M⁻¹cm⁻¹.
-
-
Step 3: Calculate the dye concentration.
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of this compound.
-
-
Step 4: Calculate the DOL.
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
-
Visualizations
References
Application Notes and Protocols for Reducing Disulfide Bonds for Maleimide Labeling
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed guidelines and protocols for the reduction of disulfide bonds in proteins and other biomolecules, a critical step for successful labeling with maleimide-based reagents.
Introduction
Maleimide-based labeling is a widely used bioconjugation technique that allows for the specific attachment of probes, such as fluorescent dyes, biotin, or drugs, to cysteine residues on proteins and peptides.[1][2] The reaction relies on the formation of a stable thioether bond between the maleimide group and the free sulfhydryl (thiol) group of a cysteine.[3][4] However, in many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive towards maleimides.[3] Therefore, a reduction step is necessary to cleave these disulfide bonds and expose the free thiols required for labeling.
This document outlines the selection of appropriate reducing agents, provides detailed experimental protocols for disulfide bond reduction and subsequent maleimide labeling, and offers troubleshooting guidance to ensure efficient and specific conjugation.
Selection of Reducing Agents
The choice of reducing agent is critical for successful maleimide labeling. The ideal reducing agent should efficiently cleave disulfide bonds without interfering with the subsequent labeling reaction. The two most commonly used reducing agents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).
TCEP is often the preferred reducing agent for maleimide labeling protocols. As a non-thiol-containing reductant, it does not compete with the protein's thiols for reaction with the maleimide, eliminating the need for its removal prior to the labeling step. TCEP is also stable, odorless, and effective over a broad pH range.
DTT is a potent thiol-containing reducing agent. However, the thiol groups in DTT will react with the maleimide dye, necessitating the complete removal of excess DTT after reduction and before the addition of the maleimide reagent. This is typically achieved through methods like dialysis or the use of desalting columns.
Data Presentation: Comparison of Common Reducing Agents
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Non-thiol containing phosphine | Thiol-containing |
| Mechanism | Irreversible reduction of disulfides | Reversible disulfide exchange |
| Effective pH Range | 1.5 - 8.5 | > 7.0 |
| Removal Required Before Labeling | No | Yes |
| Stability | More resistant to air oxidation | Prone to oxidation |
| Odor | Odorless | Strong, unpleasant odor |
| Interference with Maleimide | Minimal, though some reaction can occur with prolonged incubation | High, competes directly with protein thiols |
Experimental Protocols
The following protocols provide a general framework for the reduction of disulfide bonds and subsequent maleimide labeling. Optimization may be required depending on the specific protein and maleimide reagent used.
General Workflow
The overall process involves preparing the protein, reducing the disulfide bonds to generate free thiols, reacting these thiols with the maleimide dye, and finally purifying the conjugate to remove excess dye.
Caption: High-level workflow for protein reduction and labeling.
Protocol 1: Reduction using TCEP
This protocol is recommended due to its simplicity, as TCEP does not need to be removed before adding the maleimide reagent.
Materials:
-
Protein or biomolecule with disulfide bonds
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
TCEP solution (e.g., 10 mM stock in reaction buffer)
-
Maleimide reagent (e.g., 10 mM stock in anhydrous DMSO or DMF)
-
Purification tools (e.g., desalting column, dialysis equipment)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
Reduction:
-
Add the TCEP stock solution to the protein solution to achieve a final 10-100-fold molar excess of TCEP over the protein. For antibodies, a 10-fold molar excess is often sufficient.
-
Incubate the reaction mixture for 20-30 minutes at room temperature. To prevent re-oxidation of the thiols, it is advisable to flush the reaction vial with an inert gas like nitrogen or argon.
-
-
Maleimide Labeling:
-
Add the maleimide reagent stock solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide dye over the protein is typically recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent using a desalting column, dialysis, or other suitable chromatography methods.
-
-
Quantification and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.
-
Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a stabilizer like BSA and a bacteriostatic agent like sodium azide can improve long-term stability.
-
Protocol 2: Reduction using DTT
This protocol requires an additional step to remove the DTT before labeling.
Materials:
-
Same as Protocol 1, but with DTT solution instead of TCEP.
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed reaction buffer (pH > 7.0) at a concentration of 1-10 mg/mL.
-
Reduction:
-
Add DTT to the protein solution to a final concentration of 10-20 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of DTT:
-
Remove the excess DTT using a desalting column or by dialysis against a degassed reaction buffer. This step is crucial to prevent DTT from reacting with the maleimide.
-
-
Maleimide Labeling:
-
Immediately after DTT removal, proceed with the addition of the maleimide reagent as described in Protocol 1, step 3.
-
-
Purification and Storage:
-
Follow the purification and storage steps as outlined in Protocol 1.
-
Chemical Reaction Pathway
The process involves two main chemical reactions: the reduction of the disulfide bond and the subsequent Michael addition of the resulting thiol to the maleimide ring.
Caption: Chemical reactions in reduction and maleimide labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete disulfide reduction. | Increase the molar excess of the reducing agent (e.g., up to 100-fold for TCEP). Optimize the incubation time and ensure the pH is suitable for the chosen reductant. |
| Re-oxidation of thiols. | Use degassed buffers and flush the reaction vessel with an inert gas. Proceed with labeling immediately after reduction. | |
| Hydrolysis of maleimide. | Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF. Avoid aqueous buffers for stock solutions. | |
| Presence of interfering substances. | Ensure the buffer is free of thiol-containing compounds (if not intentionally used for reduction) and primary amines. | |
| Protein Precipitation | Protein denaturation due to over-reduction. | Decrease the concentration of the reducing agent or shorten the incubation time. |
| Buffer incompatibility. | Perform a buffer exchange into a suitable buffer like PBS before starting the protocol. | |
| Non-specific Labeling | Reaction with other nucleophiles (e.g., amines). | Maintain the pH of the labeling reaction between 6.5 and 7.5. At pH > 7.5, the reactivity of amines with maleimides increases. |
Quantification of Free Thiols
To ensure the reduction step has been successful, it is advisable to quantify the number of free thiol groups before proceeding with labeling. A common method is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Stability of the Thioether Bond
The thioether bond formed between the cysteine and the maleimide is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the exchange of the label. Additionally, hydrolysis of the succinimide ring can occur, particularly at higher pH, which can affect the stability and properties of the conjugate. For applications requiring high stability, newer maleimide derivatives have been developed to minimize these side reactions. Furthermore, when labeling an N-terminal cysteine, a side reaction leading to a thiazine derivative can occur, especially at neutral to basic pH.
References
Troubleshooting & Optimization
Technical Support Center: BDP R6G Maleimide Labeling
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein and peptide labeling with BDP R6G maleimide. The information is tailored for researchers, scientists, and drug development professionals to help optimize their conjugation experiments and overcome challenges related to low labeling efficiency.
FAQs: Quick Answers to Common Questions
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group of a cysteine residue is sufficiently deprotonated to its reactive thiolate form, while minimizing the hydrolysis of the maleimide group and reducing non-specific reactions with other nucleophilic groups like amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: What is the recommended molar ratio of this compound to my protein/peptide?
A2: A common starting point is a 10 to 20-fold molar excess of the maleimide dye to the protein or peptide. However, the optimal ratio is highly dependent on the specific biomolecule and its concentration, and it should be determined empirically. For some proteins or peptides, a lower molar excess, such as 2:1 or 5:1, may be sufficient.
Q3: My protein contains disulfide bonds. Do I need to reduce them before labeling?
A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). If you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce these bonds.
Q4: How should I prepare and store the this compound stock solution?
A4: this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL. The stock solution should be prepared fresh for each experiment. If short-term storage is necessary, it can be stored at -20°C for up to a month, protected from light and moisture.
Q5: What are suitable buffers for the labeling reaction?
A5: Phosphate-buffered saline (PBS), Tris, or HEPES buffers with a pH between 6.5 and 7.5 are all suitable for the labeling reaction. It is crucial that the buffer does not contain any thiol-containing compounds, such as dithiothreitol (DTT), as they will compete with the target protein for the maleimide dye.
Troubleshooting Guide: Addressing Low Labeling Efficiency
Low labeling efficiency is a common problem in bioconjugation. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Oxidation of Thiols: Free sulfhydryl groups on cysteine residues are prone to oxidation, forming disulfide bonds that are unreactive with maleimides. | Reduce Disulfide Bonds: Prior to labeling, treat your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable, effective over a wide pH range, and does not need to be removed before adding the maleimide. A 10-100 fold molar excess of TCEP can be used. If using DTT, it must be removed after reduction and before adding the maleimide dye. Prevent Re-oxidation: Degas all buffers to remove dissolved oxygen. Including a chelating agent like 1-5 mM EDTA in the reaction buffer can also help by sequestering metal ions that catalyze thiol oxidation. |
| Hydrolysis of Maleimide: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. | Fresh Dye Solution: Always prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Optimal pH: Maintain the reaction pH strictly between 6.5 and 7.5. | |
| Suboptimal pH: The reaction rate is significantly slower at pH values below 6.5. | Adjust Buffer pH: Ensure your reaction buffer is within the optimal 6.5-7.5 pH range. | |
| Incorrect Stoichiometry: An insufficient molar excess of the dye will result in incomplete labeling. | Optimize Dye-to-Protein Ratio: While a 10-20x molar excess is a good starting point, this may need to be optimized. For complex protein mixtures, a higher excess (e.g., 50-100x) might be necessary. | |
| Presence of Interfering Substances: Thiols (e.g., from DTT) or primary amines (e.g., from Tris or glycine at high concentrations and pH) in the buffer can compete with the target protein for the maleimide dye. | Buffer Exchange: Ensure the protein is in a suitable buffer (e.g., PBS or HEPES at pH 7.0-7.5) free of interfering substances. If a buffer exchange is necessary, use a desalting column or dialysis. | |
| Precipitation of Protein During Labeling | Poor Solubility of the Dye-Protein Conjugate: The addition of the hydrophobic BDP R6G dye can decrease the solubility of the protein. | Organic Co-solvent: For maleimide dyes with poor aqueous solubility, the use of an organic co-solvent like DMF or DMSO in the reaction mixture can improve solubility. Protein Concentration: Avoid excessively high protein concentrations during the labeling reaction. |
| Non-Specific Labeling | Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophilic groups, such as the primary amines on lysine residues. | Strict pH Control: Maintain the reaction pH at or below 7.5 to ensure the chemoselectivity for thiol groups. |
| Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, especially at physiological or higher pH. | Acidic pH Conjugation: Performing the conjugation at a more acidic pH (e.g., pH 5.0) can prevent this side reaction by keeping the N-terminal amine protonated. |
Data Presentation: Spectral Properties and Reaction Parameters
For successful experimental design and data analysis, it is crucial to be aware of the spectral properties of this compound and the key reaction parameters that influence labeling efficiency.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 530 nm |
| Emission Maximum (λem) | 548 nm |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.96 |
| Correction Factor at 280 nm (CF280) | 0.18 |
| Correction Factor at 260 nm (CF260) | 0.17 |
Table 2: Influence of Reaction Conditions on Maleimide Labeling
| Parameter | Condition | Effect on Labeling Efficiency | Recommendation |
| pH | < 6.5 | Decreased rate of reaction with thiols. | Adjust pH to the optimal range. |
| 6.5 - 7.5 | Optimal for specific and efficient thiol conjugation. | Maintain pH in this range. | |
| > 7.5 | Increased rate of maleimide hydrolysis and non-specific reaction with amines. | Avoid pH above 7.5. | |
| Dye:Protein Molar Ratio | Low (e.g., < 5:1) | May result in incomplete labeling. | Increase the molar ratio. |
| Optimal (Typically 10:1 to 20:1) | Generally provides efficient labeling. | Start with this range and optimize. | |
| High (e.g., > 50:1) | May be necessary for complex mixtures or to saturate all available sites. Can sometimes lead to protein precipitation or altered function. | Use with caution and purify the conjugate thoroughly. | |
| Temperature | 4°C | Slower reaction rate. | Incubate overnight. |
| Room Temperature | Faster reaction rate. | Incubate for 2 hours. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling a generic protein with this compound.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed
-
Reducing Agent (optional): TCEP hydrochloride
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP. Incubate for 20-60 minutes at room temperature.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold excess is a good starting point).
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of BDP R6G, ~530 nm (A530).
-
Calculate the protein concentration and the DOL using the following equations:
-
Corrected A280 = A280 - (A530 x CF280)
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
Dye Concentration (M) = A530 / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Storage of Labeled Protein:
-
For short-term storage, keep the labeled protein at 4°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C. Adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.
Mandatory Visualizations
Caption: Reaction scheme for maleimide-thiol conjugation.
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Experimental workflow for this compound labeling.
References
BDP R6G maleimide precipitation during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BDP R6G maleimide precipitation during protein labeling experiments. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to overcome this challenge and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It exhibits absorption and emission spectra similar to Rhodamine 6G (R6G).[1][2][3][4] The maleimide functional group allows for its covalent attachment to thiol groups (-SH), which are primarily found on cysteine residues within proteins.[1]
This compound has good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). However, like many fluorescent dye maleimides, it has poor solubility in aqueous solutions. To aid dissolution, it is sometimes recommended to gently warm the solution to 37°C and sonicate.
Q2: Why is my this compound precipitating during the labeling reaction?
A2: Precipitation of this compound during a labeling experiment can be attributed to several factors:
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Poor Aqueous Solubility: The hydrophobic nature of the BDP R6G dye is a primary reason for its precipitation when introduced into an aqueous protein solution.
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High Dye-to-Protein Ratio: Using a large molar excess of the dye can lead to its concentration exceeding its solubility limit in the reaction buffer, causing it to precipitate.
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Organic Solvent Concentration: While an organic co-solvent like DMSO or DMF is necessary to dissolve the dye, a high percentage of it in the final reaction mixture (typically above 10% v/v) can cause the protein to precipitate.
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Suboptimal Buffer Conditions: The pH of the reaction buffer can influence both the dye's stability and the protein's solubility. A pH outside the optimal range of 6.5-7.5 for maleimide-thiol reactions can lead to issues.
-
Hydrolysis of the Maleimide Group: In aqueous solutions, particularly at pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it unreactive towards thiols. While this doesn't directly cause precipitation of the dye itself, the hydrolyzed, unreactive form can contribute to the overall heterogeneity of the mixture.
Q3: How can I prevent this compound from precipitating?
A3: To prevent precipitation, consider the following best practices:
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Proper Dye Dissolution: Always dissolve the this compound powder in a minimal amount of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution immediately before use.
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Controlled Addition: Add the dye stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid and even distribution, minimizing localized high concentrations of the dye.
-
Optimize Dye-to-Protein Ratio: Start with a lower molar excess of the dye (e.g., 10:1 to 20:1) and empirically determine the optimal ratio for your specific protein and desired degree of labeling.
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Limit Organic Solvent: Keep the final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture below 10% (v/v) to maintain protein solubility.
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Maintain Optimal pH: Perform the labeling reaction in a buffer with a pH between 7.0 and 7.5 to ensure efficient conjugation and minimize maleimide hydrolysis.
-
Protein Concentration: Use a protein concentration of 1-10 mg/mL for efficient labeling.
Troubleshooting Guide
This guide provides a structured approach to resolving this compound precipitation issues during your labeling experiments.
Problem: Precipitate forms immediately upon adding the dye stock solution to the protein solution.
| Possible Cause | Recommended Solution |
| Localized high concentration of the dye. | Add the dye stock solution slowly and dropwise to the protein solution while gently vortexing to ensure rapid mixing. |
| High percentage of organic co-solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10% (v/v). If necessary, prepare a more concentrated dye stock solution to reduce the required volume. |
| Protein is sensitive to the organic solvent. | Try using a different organic solvent (e.g., DMF instead of DMSO, or vice versa). Perform a small-scale test to assess your protein's stability in the presence of the chosen solvent. |
Problem: The reaction mixture becomes cloudy or a precipitate forms during the incubation period.
| Possible Cause | Recommended Solution |
| The dye has limited solubility in the reaction buffer over time. | Consider performing the labeling reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 2 hours) to potentially improve dye stability in solution. |
| The dye-protein conjugate is precipitating. | The hydrophobicity of the attached dye molecules may be causing the labeled protein to aggregate and precipitate. Try reducing the dye-to-protein molar ratio to achieve a lower degree of labeling. |
| Suboptimal buffer conditions. | Ensure your buffer is at the correct pH (7.0-7.5) and does not contain any interfering substances like primary amines (e.g., Tris at high concentrations) or thiols. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
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Add a small volume of anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mg/mL.
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Vortex briefly until the dye is completely dissolved.
-
Use the stock solution immediately. For short-term storage, protect from light and moisture and store at -20°C for up to one month.
Protocol 2: General Protein Labeling with this compound
-
Prepare the Protein: Dissolve the protein to be labeled in a degassed buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced for labeling, add a 10- to 100-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.
-
Add this compound: While gently stirring, add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1 to 20:1). Ensure the final concentration of the organic co-solvent is below 10% (v/v).
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted dye from the labeled protein using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.
Visual Guides
References
BDP R6G Maleimide Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing photobleaching issues with BDP R6G maleimide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is designed to react with thiol groups (sulfhydryl groups) on molecules like proteins, specifically at cysteine residues, forming a stable thioether bond.[1][2][3] Its spectral characteristics are similar to Rhodamine 6G (R6G).[2][4]
Table 1: Spectral Properties of BDP R6G
| Property | Value |
| Excitation Maximum (λex) | ~527-530 nm |
| Emission Maximum (λem) | ~547-548 nm |
| Extinction Coefficient | High (Specific value not consistently reported) |
| Fluorescence Quantum Yield | ~0.96 |
Data compiled from multiple sources. Actual values may vary slightly depending on the solvent and conjugation state.
Q2: I am experiencing rapid signal loss with this compound. Is this photobleaching?
Yes, a rapid and irreversible loss of fluorescence signal upon exposure to excitation light is a classic sign of photobleaching. While BDP R6G dyes are known for being very photostable compared to other fluorophores like fluorescein, they are not immune to photobleaching, especially under harsh imaging conditions.
Q3: What causes photobleaching of this compound?
Photobleaching is the photochemical destruction of a fluorophore. For BODIPY dyes like BDP R6G, the primary cause is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS then chemically modify the dye, rendering it non-fluorescent. Factors that accelerate this process include high illumination intensity and prolonged exposure to light.
Q4: How can photobleaching affect my experimental results?
Photobleaching can significantly compromise your results by:
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Reducing Signal-to-Noise Ratio: A weaker signal can be difficult to distinguish from background noise.
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Introducing Artifacts in Quantitative Studies: If you are measuring changes in fluorescence intensity over time, photobleaching can be mistaken for a real biological phenomenon.
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Limiting Observation Time in Live-Cell Imaging: The signal may fade before you have collected all necessary data.
Q5: Are there alternatives to this compound with higher photostability?
While BDP R6G is considered highly photostable, other modern dyes have been specifically engineered for enhanced photostability. The choice of an alternative will depend on the specific requirements of your experiment, including the desired excitation and emission wavelengths.
Troubleshooting Guide: this compound Photobleaching
If you are encountering photobleaching with this compound, follow these steps to diagnose and mitigate the issue.
Step 1: Optimize Your Imaging Parameters
The most effective way to reduce photobleaching is to minimize the amount of light your sample is exposed to.
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Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the light.
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Decrease Exposure Time: Use the shortest possible camera exposure time that allows for clear image acquisition.
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Minimize Time-Lapse Frequency: For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.
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Use a More Sensitive Detector: A high-sensitivity camera (e.g., sCMOS or EMCCD) requires less excitation light to generate a strong signal.
Step 2: Optimize Your Sample Preparation
The chemical environment of the fluorophore can significantly impact its photostability.
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium or an antifade reagent into your imaging buffer. These reagents work by scavenging reactive oxygen species.
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Minimize Oxygen: While often challenging for live-cell imaging, reducing the oxygen concentration in your sample can decrease the rate of photobleaching. This can be achieved using enzymatic oxygen scavenging systems.
Step 3: Verify Your Labeling Protocol
Inefficient labeling can result in a low initial signal, which may be mistaken for rapid photobleaching.
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Ensure Complete Disulfide Bond Reduction: Maleimides react with free thiol groups. If disulfide bonds in your protein are not adequately reduced, labeling efficiency will be low. Consider using a reducing agent like TCEP prior to labeling.
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Use an Optimal Dye-to-Protein Ratio: A 10-20 fold molar excess of the dye to the protein is typically recommended for efficient labeling.
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Confirm Successful Labeling: Before extensive imaging experiments, it is advisable to confirm successful conjugation and determine the degree of labeling (DOL).
Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
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Prepare the Protein Solution: Dissolve your protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The buffer should not contain any thiols. The protein concentration should ideally be between 1-10 mg/mL.
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(Optional) Reduce Disulfide Bonds: To increase the number of available thiol groups, add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for approximately 30 minutes at room temperature.
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Prepare the Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
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Perform the Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
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Purify the Conjugate: Remove unreacted dye by gel filtration (e.g., a Sephadex G-25 column), dialysis, or ultrafiltration. The appropriate purification method will depend on the protein being labeled.
Visualizations
Caption: Mechanism of photobleaching.
Caption: Troubleshooting workflow for photobleaching.
Caption: General experimental workflow.
References
Technical Support Center: BDP R6G Maleimide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize nonspecific binding of BDP R6G maleimide and optimize their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3][4] Its spectral properties are similar to the rhodamine 6G (R6G) dye.[1] The maleimide group is a thiol-reactive functional group that specifically reacts with sulfhydryl groups (-SH) on cysteine residues within proteins and peptides to form stable thioether bonds. This allows for site-specific labeling of biomolecules for use in various fluorescence-based applications.
Q2: What causes nonspecific binding of this compound in my experiments?
Nonspecific binding, which leads to high background signal and potential artifacts, can arise from several factors:
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Hydrophobic Interactions: The BDP R6G dye core is relatively hydrophobic. This can cause the dye-conjugate to adsorb nonspecifically to hydrophobic regions of proteins, cell membranes, or plasticware. Studies have shown a strong correlation between dye hydrophobicity and its tendency for nonspecific binding.
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Incorrect pH: The reaction between maleimides and thiols is most efficient and specific within a pH range of 6.5-7.5. At pH values above 7.5, maleimides can react with other nucleophiles, such as primary amines (e.g., on lysine residues), leading to off-target labeling.
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Maleimide Hydrolysis: In aqueous solutions, particularly at pH > 7.5, the maleimide ring can be hydrolyzed, rendering it inactive and unable to react with thiols. This reduces labeling efficiency and can increase the concentration of unbound, potentially "sticky" dye.
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Excess Dye Concentration: Using a very high molar excess of the maleimide dye can lead to increased background signal. It is crucial to optimize the dye-to-protein ratio.
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Inadequate Blocking or Washing: In cell-based assays like immunofluorescence, insufficient blocking of reactive sites on cells or surfaces can lead to nonspecific adsorption of the fluorescent conjugate. Similarly, inadequate washing fails to remove all unbound dye.
Q3: How can I tell if the background in my imaging experiment is due to nonspecific binding?
A key control experiment is to incubate your cells or tissue with the this compound-labeled molecule (e.g., an antibody) and a large excess of an unlabeled version of the same molecule. If the fluorescent signal is significantly reduced in the presence of the unlabeled competitor, it suggests the binding is specific. High, uniform background fluorescence that is not localized to the expected target structure is a strong indicator of nonspecific binding.
Q4: What are the best blocking agents to reduce nonspecific binding in cell imaging?
The choice of blocking agent is critical for reducing background in immunofluorescence and other cell-based assays.
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Normal Serum: Using normal serum from the species in which the secondary antibody was raised (e.g., goat serum for a goat anti-mouse secondary) is a common and effective strategy. The serum proteins block nonspecific binding sites.
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Bovine Serum Albumin (BSA): A 1-5% solution of high-purity BSA in your buffer is a widely used and effective blocking agent.
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Non-fat Dry Milk: While inexpensive, milk is generally not recommended for applications involving phosphoprotein detection, as it contains phosphoproteins that can interfere with the assay.
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Detergents: Including a mild, non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.1%) in blocking and wash buffers helps to reduce nonspecific hydrophobic interactions.
Troubleshooting Guide
This table provides a structured approach to diagnosing and solving common issues related to nonspecific binding.
| Problem | Potential Cause | Recommended Solution |
| High background in protein labeling (e.g., on a gel) | 1. Excess unbound dye: Purification was incomplete. | Improve purification method. Use a gel filtration column (e.g., Sephadex G-25) appropriately sized for your protein to separate the conjugate from free dye. |
| 2. Reaction pH too high: Dye is reacting with amines (lysine). | Ensure the reaction buffer pH is strictly maintained between 7.0 and 7.5. | |
| 3. Hydrophobic aggregation: The dye-protein conjugate is precipitating. | Add a mild, non-ionic detergent to the reaction buffer. Consider reducing the dye-to-protein molar ratio. | |
| High background in cellular imaging (microscopy) | 1. Inadequate blocking: Nonspecific sites on cells/tissue are not covered. | Block for at least 1 hour at room temperature using an appropriate blocking buffer (e.g., 5% normal serum or 3% BSA in PBS with 0.1% Tween-20). |
| 2. Insufficient washing: Unbound conjugate is not fully removed. | Increase the number and duration of wash steps (e.g., 4-5 washes of 5 minutes each with gentle agitation). Ensure wash buffer contains a detergent. | |
| 3. Hydrophobic interactions: The BDP R6G dye is sticking to cellular lipids or surfaces. | Include a non-ionic detergent (e.g., 0.1% Tween-20) in your antibody diluent and wash buffers to minimize hydrophobic interactions. | |
| Low or No Specific Signal | 1. Maleimide hydrolysis: The dye was inactivated by water before reacting. | Prepare the dye stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Store stock solutions desiccated at -20°C. |
| 2. Thiols are oxidized: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Reduce the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes before adding the dye. Do not use DTT unless it is removed prior to adding the maleimide. | |
| 3. Incorrect pH: Reaction pH is too low (<6.5), slowing the reaction rate. | Ensure the reaction buffer pH is within the optimal 6.5-7.5 range. |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general workflow for conjugating this compound to a protein containing cysteine residues.
Materials:
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Protein of interest (1-10 mg/mL)
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This compound
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Anhydrous DMSO or DMF
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Reaction Buffer: Degassed 1X PBS or 100 mM HEPES, pH 7.0-7.5. Avoid buffers containing thiols.
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(Optional) TCEP (tris(2-carboxyethyl)phosphine)
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Purification column (e.g., Sephadex G-25)
Procedure:
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Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature.
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Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
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Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.
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Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
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Purification: Remove the unreacted dye by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein conjugate.
Data Presentation: Optimizing Dye-to-Protein Ratio
When optimizing your labeling protocol, systematically varying the molar ratio of dye to protein is crucial. The results can be summarized in a table to identify the condition that provides the best signal-to-noise ratio.
| Dye:Protein Molar Ratio | Degree of Labeling (DOL) | Specific Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 5:1 | 1.2 | 15,000 | 1,500 | 10.0 |
| 10:1 | 2.5 | 35,000 | 4,000 | 8.8 |
| 20:1 | 3.8 | 45,000 | 9,500 | 4.7 |
| 40:1 | 4.1 | 46,000 | 18,000 | 2.6 |
This table is a template. Users should generate their own data based on their specific protein and assay.
Visualizations
Troubleshooting Workflow for Nonspecific Binding
This diagram outlines a logical workflow for identifying and solving issues related to high background fluorescence in a labeling experiment.
Caption: A flowchart for troubleshooting high background signal.
Thiol-Maleimide Conjugation Pathway
This diagram illustrates the chemical reaction between a protein's cysteine residue and the this compound dye, along with common side reactions that can inhibit successful conjugation.
Caption: Reaction scheme for thiol-maleimide conjugation.
References
Technical Support Center: BDP R6G Maleimide in Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BDP R6G maleimide for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3][4] Its absorption and emission spectra are similar to the well-known rhodamine 6G (R6G) dye.[1] The maleimide functional group specifically reacts with thiol (sulfhydryl) groups, which are primarily found on cysteine residues within proteins. This reaction forms a stable thioether bond, allowing for site-specific labeling of proteins.
Q2: Why is cysteine-specific labeling often preferred over amine labeling?
Thiol labeling with maleimides offers more site-specificity compared to labeling primary amines (e.g., on lysine residues) with NHS esters. This is because cysteine is a less abundant amino acid in most proteins, allowing for more controlled and targeted labeling.
Q3: Can this compound labeling interfere with my protein's function?
Yes, the attachment of any external molecule, including fluorescent dyes like this compound, has the potential to alter a protein's native function. The choice of dye can influence a protein's binding affinity, enzymatic activity, and tendency to aggregate. Therefore, it is crucial to experimentally validate the functional integrity of any labeled protein.
Q4: What are the main reasons for this compound interfering with protein function?
Interference can arise from several factors:
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Steric Hindrance: The dye molecule can physically block active sites or interaction interfaces on the protein.
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Conformational Changes: The addition of the dye can induce changes in the protein's three-dimensional structure, affecting its activity.
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Altered Physicochemical Properties: The dye can change the local hydrophobicity or charge of the protein surface, which might be critical for its function.
Q5: How can I minimize the risk of functional interference?
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Site-Directed Mutagenesis: If the native cysteine residues are in a functionally critical region, consider mutating them to another amino acid (e.g., serine) and introducing a new cysteine at a less sensitive location on the protein surface.
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Optimize Dye-to-Protein Ratio: Using the lowest possible dye-to-protein ratio that still provides adequate signal can reduce the likelihood of labeling multiple sites and causing functional disruption.
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Alternative Labeling Chemistries: If maleimide chemistry proves problematic, consider alternative thiol-reactive chemistries or other labeling strategies that target different amino acids.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal After Labeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Labeling Reaction | Verify the pH of your reaction buffer is between 7.0-7.5. | The reaction between maleimides and thiols is most efficient at a neutral to slightly alkaline pH. |
| Ensure disulfide bonds in your protein are reduced prior to labeling using a reagent like TCEP. | Maleimides only react with free thiol groups, not with oxidized disulfide bonds. | |
| Use a 10-20 fold molar excess of the maleimide dye to the protein. | A sufficient excess of the dye drives the labeling reaction to completion. | |
| Dye Quenching | Determine the degree of labeling (DOL). A high DOL can lead to self-quenching. | Over-labeling can cause the fluorophores to interact and quench each other's fluorescence. |
| If the DOL is high, reduce the dye-to-protein ratio in your labeling reaction. | This will result in fewer dye molecules per protein, reducing the chance of quenching. | |
| Precipitation of Labeled Protein | The labeled protein may have precipitated out of solution. | The addition of a hydrophobic dye can sometimes cause proteins to become less soluble. |
| Centrifuge your sample and check for a pellet. If present, try to resolubilize it or adjust your buffer conditions (e.g., add a mild, non-ionic detergent). | --- |
Problem 2: Labeled Protein Shows Reduced or No Biological Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Labeling at a Functionally Important Site | If your protein has multiple cysteines, try to identify which one(s) are being labeled using techniques like mass spectrometry. | This can help determine if the label is near an active site or binding interface. |
| If the labeled cysteine is critical, consider site-directed mutagenesis to move the labeling site. | Relocating the cysteine to a less sensitive area can preserve protein function. | |
| Conformational Change Induced by the Dye | Perform biophysical characterization of the labeled protein (e.g., circular dichroism, fluorescence spectroscopy) to check for structural changes. | These techniques can reveal if the dye has altered the protein's secondary or tertiary structure. |
| Try labeling with a smaller or more hydrophilic dye as an alternative. | A different dye may have a less disruptive effect on the protein's conformation. | |
| Over-labeling | Reduce the dye-to-protein molar ratio in your labeling reaction. | Labeling fewer sites reduces the overall perturbation to the protein. |
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
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Protein of interest containing at least one cysteine residue
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This compound
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Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)
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Reducing agent (e.g., TCEP)
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Anhydrous DMSO or DMF
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Purification column (e.g., gel filtration)
Procedure:
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Prepare the Protein Solution: Dissolve your protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
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Reduce Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
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Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
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Labeling Reaction: Add the this compound stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of dye to protein.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column.
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Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance).
Assessing Protein Function Post-Labeling
The specific assay will depend on the function of your protein. Here are some general approaches:
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Enzymatic Activity Assays: If your protein is an enzyme, measure its activity with and without the label and compare the kinetic parameters (e.g., Vmax, Km).
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Binding Assays: If your protein interacts with other molecules (proteins, DNA, small molecules), use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization to assess binding affinity.
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Cell-Based Assays: If your protein functions within a cellular context, perform relevant cell-based assays to ensure the labeled protein behaves similarly to the unlabeled version.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
References
optimizing signal-to-noise with BDP R6G maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing signal-to-noise ratios when using BDP R6G maleimide for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent dye belonging to the borondipyrromethene class. Its spectral properties are designed to match those of Rhodamine 6G (R6G), a widely used fluorophore.[1][2][3][4][5] The maleimide group is a thiol-reactive functional group, making the dye ideal for site-specific labeling of cysteine residues in proteins and peptides. This specificity is often preferred over amine-reactive labeling (e.g., NHS esters), as cysteine residues are typically less abundant than lysine residues, allowing for more controlled conjugation.
Q2: What are the optimal reaction conditions for labeling with this compound?
A2: For optimal labeling, the reaction should be conducted in a degassed buffer at a pH between 6.5 and 7.5. Common buffers include PBS, Tris, or HEPES, provided they do not contain thiol compounds. A 10 to 20-fold molar excess of the dye to the protein is a recommended starting point, though this should be optimized for each specific protein. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.
Q3: Why is my signal-to-noise ratio (SNR) poor?
A3: A poor signal-to-noise ratio can result from either low specific signal or high background noise. Low signal may be due to inefficient labeling, dye degradation, or mismatched microscope filter sets. High background is often caused by unreacted (free) dye in the solution, non-specific binding of the dye to surfaces or non-target molecules, or hydrolysis of the maleimide group prior to conjugation.
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Removing excess, unreacted dye is critical for reducing background noise. Common purification methods include gel filtration, dialysis, HPLC (High-Performance Liquid Chromatography), or FPLC (Fast Protein Liquid Chromatography). For proteins, ultrafiltration spin columns with an appropriate molecular weight cut-off are also effective. Dialysis is generally only recommended for maleimide dyes with good aqueous solubility.
Q5: What causes the maleimide group to become unreactive?
A5: The maleimide group can become unreactive through hydrolysis, where the maleimide ring opens. This reaction is more likely to occur at a pH above 7.5 and increases with time in aqueous solutions. If hydrolysis happens before the maleimide has reacted with a thiol, the resulting product can no longer form a covalent bond with cysteine, leading to low labeling efficiency. Therefore, it is crucial to prepare dye stock solutions in an anhydrous solvent like DMSO or DMF and to avoid storing the dye in aqueous buffers.
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient Labeling Reaction | Optimize Reaction pH: Ensure the buffer pH is strictly between 6.5 and 7.5. Above pH 7.5, competitive reactions with amines can occur, and below pH 6.5, the reaction with thiols is significantly slower. Increase Dye Concentration: Perform a titration of the dye-to-protein molar ratio. A 10-20x excess is a good starting point, but some proteins may require a higher ratio. Check for Disulfide Bonds: Cysteine residues in proteins can form disulfide bonds, which are unreactive with maleimides. Consider treating your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling to free up thiol groups. |
| Dye Degradation | Proper Storage: Store this compound powder at -20°C in the dark and desiccated. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C and protected from light and moisture. Avoid Freeze-Thaw Cycles: Aliquot dye stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature changes. |
| Hydrolyzed (Inactive) Dye | Use Fresh Solutions: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Do not store maleimides in aqueous solutions, as they are susceptible to hydrolysis, which renders them inactive. |
| Mismatched Equipment Settings | Check Filter Sets: Ensure the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for BDP R6G's spectral properties (Excitation max ~530 nm, Emission max ~548 nm). Mismatched filters are a common cause of weak signal. |
| Photobleaching | Use Antifade Reagents: When mounting samples for microscopy, use a mounting medium containing an antifade agent. Minimize Light Exposure: Limit the sample's exposure to the excitation light source by using neutral density filters, reducing exposure time, and keeping the sample in the dark when not imaging. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Unreacted Dye | Thorough Purification: After the labeling reaction, it is essential to remove all free dye. Use size-exclusion chromatography (gel filtration), extensive dialysis, or spin filtration columns appropriate for your protein's size. |
| Non-Specific Binding | Use Blocking Agents: For imaging applications like immunofluorescence, incubate the sample with a blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to block non-specific binding sites. Optimize Washing Steps: Increase the number and duration of wash steps after incubation with the labeled probe. Consider adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer. |
| Hydrolyzed Dye Adsorption | Post-Conjugation Hydrolysis: Some studies suggest that hydrolyzing the thio-succinimide ring after conjugation can improve stability and prevent unwanted side reactions. However, hydrolyzed free dye can adsorb to proteins and surfaces, contributing to background. Ensure purification methods are robust enough to remove both unreacted and hydrolyzed dye. |
Quantitative Data Summary
The performance of BDP R6G is characterized by its excellent photophysical properties, which are crucial for achieving a high signal-to-noise ratio.
| Parameter | Value | Significance |
| Maximum Excitation (λex) | ~530 nm | The wavelength at which the dye most efficiently absorbs light. Matching this with the light source and excitation filter is critical for a strong signal. |
| Maximum Emission (λem) | ~548 nm | The wavelength of peak fluorescence emission. The emission filter should be centered around this value to maximize signal collection and minimize background. |
| Molar Extinction Coefficient (ε) | ~80,000 cm-1M-1 | A measure of how strongly the dye absorbs light. A high value contributes to a brighter signal. |
| Fluorescence Quantum Yield (Φ) | 0.96 | The efficiency of converting absorbed light into emitted fluorescence. A value close to 1.0 indicates very high efficiency and brightness. |
| Correction Factor (CF280) | 0.18 | Used to correct for the dye's absorbance at 280 nm when calculating the protein concentration of the conjugate. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein containing cysteine residues.
-
Protein Preparation:
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Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
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(Optional) If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature. Note: If using DTT for reduction, it must be removed by dialysis or spin filtration before adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of dye (MW ~462 g/mol ) in ~216 µL of DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Separate the labeled protein conjugate from unreacted free dye.
-
The most common method is size-exclusion chromatography using a resin like Sephadex G-25. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Alternatively, use an ultrafiltration spin vial with a molecular weight cut-off suitable for retaining your protein while allowing the free dye to pass through.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).
-
Calculate the protein concentration using the corrected absorbance at 280 nm:
-
A(protein) = A280 - (A530 × CF280)
-
Where CF280 is the correction factor (0.18 for BDP R6G).
-
-
Calculate the DOL:
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DOL = (A530 × Molar Concentration of Protein) / ε(dye)
-
Where ε is the molar extinction coefficient of the dye at 530 nm.
-
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for using this compound.
Caption: Workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for poor signal-to-noise.
References
BDP R6G Maleimide Technical Support Center
Welcome to the technical support center for BDP R6G maleimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the handling and use of this compound, providing step-by-step solutions to overcome them.
Issue 1: The this compound powder is difficult to dissolve, or the solution appears cloudy.
-
Possible Cause: this compound has poor solubility in aqueous solutions. Using inappropriate solvents or outdated reagents can lead to precipitation.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a suitable anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution.[1][2][3][4]
-
Fresh Solvents: Use fresh, high-quality anhydrous solvents, as the presence of water can cause hydrolysis of the maleimide group and affect solubility.
-
Sonication: If solubility issues persist, gentle warming or sonication can be attempted, but be cautious of potential degradation of the dye.[3]
-
Visual Inspection: Do not use a cloudy or precipitated solution for your experiments, as this is a clear indication of aggregation.
-
Issue 2: Low fluorescence signal or complete quenching of fluorescence in the final conjugate.
-
Possible Cause: Aggregation of the dye on the protein surface is a common cause of fluorescence quenching. High concentrations of the dye can also lead to self-quenching.
-
Troubleshooting Steps:
-
Optimize Molar Ratio: Experiment with different molar ratios of dye to protein to find the optimal balance that provides sufficient labeling without causing aggregation. Ratios from 5:1 to 20:1 (dye:protein) are often a good starting point.
-
Dilution: Try diluting your stock solution of the dye before adding it to the protein solution.
-
Control pH: Maintain the pH of the reaction buffer between 6.5 and 7.5. At pH values above 7.5, the maleimide group can become reactive towards primary amines, leading to non-specific labeling and potential cross-linking, which can contribute to aggregation.
-
Additives: Consider the use of anti-aggregation additives. Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations can help prevent hydrophobic interactions between dye molecules.
-
Issue 3: Protein precipitation is observed during the labeling reaction.
-
Possible Cause: The conjugation of the hydrophobic BDP R6G dye to the protein surface can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
-
Troubleshooting Steps:
-
Co-solvent: For dyes with poor aqueous solubility, the use of an organic co-solvent like DMSO or DMF in the reaction buffer is recommended. If precipitation occurs, increasing the percentage of the organic co-solvent may improve solubility.
-
Slow Addition of Dye: Add the dissolved dye to the protein solution slowly and with gentle mixing. This helps to avoid localized high concentrations of the dye that can trigger rapid and uncontrolled precipitation.
-
Temperature Control: Lowering the reaction temperature (e.g., incubating at 4°C overnight instead of at room temperature) can slow down the aggregation process.
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Protein Concentration: Ensure the protein concentration is within a suitable range (e.g., 1-10 mg/mL), as very high protein concentrations can also promote aggregation.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group is more susceptible to hydrolysis and can react with primary amines (like lysine residues), leading to non-specific conjugation.
Q2: How should I prepare my protein before labeling with this compound?
A2: Your protein should be dissolved in a degassed, amine-free buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5. If your protein contains disulfide bonds, these need to be reduced to free up the thiol groups for reaction. This is typically done by incubating the protein with a 50- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.
Q3: What molar ratio of dye to protein should I use for labeling?
A3: The optimal molar ratio can vary depending on the protein and the number of available thiol groups. A good starting point is to test a range of molar ratios, such as 5:1, 10:1, and 20:1 (dye:protein). For some proteins, a much lower ratio may be optimal.
Q4: How can I remove unreacted dye and protein aggregates after the labeling reaction?
A4: Purification of the conjugate is crucial to remove excess dye and any aggregates. Size-exclusion chromatography (SEC) or a desalting column are effective methods for this purpose. Other techniques like dialysis, FPLC, or electrophoresis can also be used. For aggregate removal specifically, techniques like ion exchange chromatography or hydrophobic interaction chromatography can be employed.
Q5: How should I store the this compound powder and its stock solution?
A5: The this compound powder should be stored at -20°C in the dark and desiccated. A stock solution prepared in an anhydrous solvent like DMSO or DMF can be stored at -20°C for up to a month, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 462.26 g/mol | |
| Excitation Max. | 530 nm | |
| Emission Max. | 548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Recommended Solvents | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, in the dark, desiccated |
Table 2: Recommended Reaction Conditions for Maleimide Labeling
| Parameter | Recommended Range | Reference |
| pH | 6.5 - 7.5 | |
| Buffer | PBS, HEPES, Tris (amine-free) | |
| Protein Concentration | 1 - 10 mg/mL | |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (initial trial) | |
| TCEP Molar Excess (for reduction) | 50 - 100 fold | |
| Incubation Time | 2 hours at RT or overnight at 4°C |
Experimental Protocols
Protocol: Labeling of a Protein with this compound
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Protein Preparation:
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Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
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If the protein has disulfide bonds, add a 50-100 fold molar excess of TCEP.
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Incubate at room temperature for 30-60 minutes.
-
-
Dye Preparation:
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Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Slowly add the desired volume of the this compound stock solution to the protein solution while gently stirring to achieve the desired molar ratio (e.g., 10:1 dye:protein).
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess dye and any aggregates.
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-
Characterization:
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Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
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Analyze the purity and aggregation state of the conjugate by SDS-PAGE and/or SEC.
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Visualizations
Caption: A flowchart of the experimental workflow for protein labeling.
Caption: The chemical reaction between a maleimide and a thiol group.
References
BDP R6G Maleimide Labeling: Technical Support Center
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BDP R6G maleimide for fluorescent labeling. BDP R6G is a borondipyrromethene dye with absorption and emission spectra similar to Rhodamine 6G (R6G)[1][2][3][4]. The maleimide group enables covalent attachment to thiol groups (-SH), which are primarily found on cysteine residues within proteins and peptides[5]. This specificity allows for more site-specific labeling compared to amine-reactive labeling methods.
FAQs: Quick Answers to Common Questions
Q1: What is the optimal pH for the maleimide-thiol reaction?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH above 7.5, the reactivity with amines increases, which can lead to non-specific labeling of lysine residues. Below a pH of 7.0, the reaction rate with thiols decreases.
Q2: Why must reducing agents be removed before labeling with this compound?
Reducing agents are often necessary to cleave disulfide bonds (-S-S-) in proteins, exposing the free thiol groups (-SH) required for maleimide labeling. However, common reducing agents like Dithiothreitol (DTT) contain thiol groups themselves and will compete with the protein's thiols for reaction with the maleimide dye, significantly reducing labeling efficiency. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent, but it can still react with the maleimide group and decrease labeling efficiency. Therefore, it is crucial to remove reducing agents before adding the maleimide dye.
Q3: How should I store this compound?
This compound should be stored at -20°C in the dark and desiccated. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately, as the maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it unreactive to thiols.
Q4: What are the excitation and emission maxima for BDP R6G?
BDP R6G has an excitation maximum of approximately 498 nm and an emission maximum of around 526 nm.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with this compound.
Problem 1: Low or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents | Excess DTT will significantly inhibit the labeling reaction. TCEP can also reduce labeling efficiency. Ensure complete removal of any reducing agent using methods like dialysis, spin desalting columns, or gel filtration before adding the dye. |
| Sub-optimal pH | The labeling reaction is most efficient and selective at a pH between 7.0-7.5. Verify and adjust the pH of your reaction buffer. Buffers like PBS or HEPES are suitable choices. |
| Insufficient Reduction of Disulfide Bonds | If your protein contains disulfide bonds, they must be fully reduced to expose free thiols. Optimize the concentration of the reducing agent (e.g., a 10- to 20-fold molar excess of TCEP) and the incubation time (e.g., 20-30 minutes at room temperature) to ensure complete reduction. |
| Hydrolysis of Maleimide | The maleimide group is prone to hydrolysis in aqueous solutions, rendering it inactive. Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use and avoid prolonged storage of aqueous solutions. |
| Protein Precipitation | The addition of the hydrophobic BDP R6G dye can sometimes cause protein precipitation. To mitigate this, you can adjust the dye-to-protein ratio and reaction time. Adding stabilizers like BSA or glycerol to the final storage buffer may also help. |
Problem 2: Non-Specific Labeling or High Background
| Potential Cause | Recommended Solution |
| Reaction pH is too high | At a pH above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to non-specific labeling. Ensure your reaction buffer is within the optimal pH range of 7.0-7.5. |
| Interfering substances in the buffer | Buffers containing primary amines, such as Tris or glycine, can compete with the target protein for reaction with the maleimide. Use a non-amine-containing buffer like PBS or HEPES at a pH of 7.0-7.5. |
| Excess unbound dye | Unbound this compound will contribute to high background fluorescence. Remove excess dye after the labeling reaction using techniques like gel filtration or dialysis. |
Experimental Protocols
Protocol 1: Removal of DTT from a Protein Sample
This protocol describes the removal of DTT from a protein sample using a spin desalting column, a common and rapid method.
Materials:
-
Protein sample containing DTT
-
Spin desalting column (e.g., with a molecular weight cut-off appropriate for your protein)
-
Labeling buffer (e.g., PBS or HEPES, pH 7.0-7.5), degassed
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the labeling buffer.
-
Load your protein sample onto the center of the column.
-
Centrifuge the column according to the manufacturer's protocol. The protein will be collected in the eluate, while the smaller DTT molecules will be retained in the column matrix.
-
Repeat the process with fresh labeling buffer if a higher degree of DTT removal is required.
Protocol 2: Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Purified protein with free cysteine residues in a suitable labeling buffer (e.g., PBS, pH 7.2), free of reducing agents.
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction tubes, protected from light
Procedure:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
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After incubation, remove the unreacted dye by gel filtration or dialysis.
Visualizations
References
Technical Support Center: Purification of BDP R6G Maleimide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated BDP R6G maleimide following protein conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: The removal of unconjugated this compound is critical for several reasons:
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Accurate Quantification: Excess free dye will interfere with the accurate determination of the degree of labeling (DOL), also known as the dye-to-protein ratio, leading to an overestimation of the conjugation efficiency.
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Reduced Background Signal: In downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays, unbound dye can lead to high background signals, reducing the signal-to-noise ratio and potentially leading to false-positive results.
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Prevention of Non-Specific Interactions: Free dye can non-specifically bind to other molecules or surfaces in your assay, causing artifacts and misinterpretation of results.
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Improved Conjugate Purity: For therapeutic or diagnostic applications, high purity of the conjugate is essential to ensure safety and efficacy.
Q2: What are the common methods for removing unconjugated this compound?
A2: The three primary methods for removing small molecules like unconjugated this compound from larger protein conjugates are:
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Size Exclusion Chromatography (SEC) / Spin Desalting Columns: This method separates molecules based on their size. The larger protein-dye conjugate will pass through the column more quickly than the smaller, unconjugated dye. Spin desalting columns are a rapid and convenient format of SEC.
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Dialysis: This technique involves the use of a semi-permeable membrane that allows the passage of small molecules (unconjugated dye) while retaining the larger protein-dye conjugate.
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Precipitation: This method involves altering the solvent conditions to selectively precipitate the protein-dye conjugate, leaving the more soluble unconjugated dye in the supernatant. Acetone precipitation is a common technique.
Q3: Which removal method is most suitable for my experiment?
A3: The choice of method depends on factors such as your sample volume, protein concentration, the stability of your protein, and the required purity. The table below provides a general comparison to aid in your decision-making.
Comparison of Purification Methods
While specific performance can vary based on the protein and experimental conditions, the following table summarizes typical quantitative data for the removal of unconjugated fluorescent dyes.
| Feature | Size Exclusion Chromatography (Spin Desalting Columns) | Dialysis | Acetone Precipitation |
| Principle | Separation by molecular size | Diffusion across a semi-permeable membrane | Differential solubility |
| Typical Protein Recovery | >85-95%[1][2] | >90% (can be lower due to sample handling)[3] | Variable, can be lower due to incomplete resolubilization[1][4] |
| Dye Removal Efficiency | >95% for small molecules | High, dependent on dialysis volume and duration | High, but may require multiple precipitation steps |
| Processing Time | Fast (~5-10 minutes per sample) | Slow (hours to overnight) | Moderate (~1-2 hours) |
| Sample Dilution | Minimal | Significant | Concentrates the sample |
| Advantages | Rapid, high recovery, minimal sample dilution | Gentle on proteins, suitable for large volumes | Concentrates protein, effective for removing detergents |
| Disadvantages | Potential for some sample dilution, column capacity limits | Time-consuming, significant sample dilution | Can cause protein denaturation and aggregation |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Using a Spin Desalting Column)
This protocol is a rapid method for removing unconjugated this compound from protein samples.
Materials:
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Spin desalting column with an appropriate molecular weight cut-off (MWCO), typically 7K for most proteins.
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Collection tubes
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Microcentrifuge
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Equilibration buffer (e.g., PBS)
Methodology:
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Column Preparation:
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Remove the column's bottom closure and loosen the cap.
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Place the column in a collection tube.
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Centrifuge at 1,500 x g for 1 minute to remove the storage solution.
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Equilibration:
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Place the column in a new collection tube.
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Add 300 µL of equilibration buffer to the top of the resin bed.
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Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
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Repeat the equilibration step two more times.
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-
Sample Loading and Desalting:
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Place the column in a new, clean collection tube.
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Slowly apply your sample (typically 30-130 µL) to the center of the compacted resin bed.
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Centrifuge at 1,500 x g for 2 minutes to collect the purified protein-dye conjugate. The unconjugated dye will be retained in the column resin.
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Protocol 2: Dialysis
This method is gentle and suitable for larger sample volumes, though it is more time-consuming.
Materials:
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Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).
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Dialysis buffer (e.g., PBS), at least 200 times the sample volume.
-
Stir plate and stir bar
-
Beaker or container for dialysis
Methodology:
-
Prepare Dialysis Membrane:
-
Cut the required length of dialysis tubing and hydrate it in dialysis buffer according to the manufacturer's instructions.
-
-
Load Sample:
-
Secure one end of the tubing with a clip.
-
Load the protein-dye conjugate solution into the tubing.
-
Remove any air bubbles and seal the other end with a second clip.
-
-
Dialysis:
-
Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer.
-
Place the beaker on a stir plate and stir gently.
-
Dialyze for 2-4 hours or overnight.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least 2-3 times to ensure complete removal of the unconjugated dye. A typical schedule is to change the buffer after 2 hours, then again after another 2 hours, followed by an overnight dialysis.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Open one end and transfer the purified conjugate to a clean tube.
-
Protocol 3: Acetone Precipitation
This method is useful for concentrating the protein sample while removing the unconjugated dye.
Materials:
-
Ice-cold (-20°C) acetone
-
Acetone-compatible microcentrifuge tubes
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Refrigerated microcentrifuge
-
Buffer for resuspension
Methodology:
-
Precipitation:
-
Place your protein-dye conjugate sample in a pre-chilled, acetone-compatible tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
-
Pelleting:
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the unconjugated dye. Be careful not to disturb the protein pellet.
-
-
Washing (Optional but Recommended):
-
Add a volume of cold acetone equal to the original sample volume to wash the pellet.
-
Centrifuge again and discard the supernatant. This step helps to remove any remaining free dye.
-
-
Drying and Resuspension:
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate the residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the pellet in a suitable buffer of your choice.
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Troubleshooting Guide
Problem 1: Low recovery of the protein-dye conjugate after purification.
| Possible Cause | Suggested Solution |
| Protein Precipitation/Aggregation | BDP R6G is a hydrophobic dye, and conjugation can increase the hydrophobicity of the protein, leading to aggregation and precipitation. - Perform purification steps at 4°C. - Include non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents in your buffers. - For SEC, ensure your buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix. |
| Protein Adsorption to Surfaces | The protein-dye conjugate may be sticking to the purification matrix or tubes. - Use low protein binding tubes and filter units. - Pre-treat the SEC column by running a solution of a non-specific protein like BSA through it to block non-specific binding sites. |
| Inappropriate MWCO for Dialysis | The MWCO of the dialysis membrane is too large, leading to loss of the protein conjugate. - Ensure the MWCO is at least 2-3 times smaller than the molecular weight of your protein. |
| Over-drying of Pellet (Precipitation) | The protein pellet was dried for too long, making it difficult to redissolve. - Air-dry the pellet for a shorter duration. - Use a buffer containing mild denaturants (e.g., low concentration of urea or guanidinium chloride) to aid in resolubilization, if compatible with downstream applications. |
Problem 2: High levels of unconjugated dye remain after purification.
| Possible Cause | Suggested Solution |
| Insufficient Purification | A single purification step may not be sufficient to remove a large excess of unconjugated dye. - SEC/Spin Columns: Perform a second round of purification with a fresh column. - Dialysis: Increase the volume of the dialysis buffer, increase the number of buffer changes, and extend the dialysis time. - Precipitation: Perform a second precipitation step. |
| Dye Aggregation | The unconjugated dye may be forming aggregates that are similar in size to the protein conjugate and co-eluting during SEC. - Consider adding a small amount of organic solvent (e.g., 5-10% DMSO) to the sample before loading onto the SEC column to disrupt dye aggregates, if compatible with your protein's stability. |
| Improper Dialysis Setup | The volume of dialysis buffer is too small, leading to rapid equilibration and inefficient removal. - Use a dialysis buffer volume that is at least 200-500 times the sample volume. Ensure adequate stirring. |
Problem 3: The protein-dye conjugate appears to be aggregated after purification.
| Possible Cause | Suggested Solution |
| Hydrophobic Interactions | As mentioned, the hydrophobic nature of BDP R6G can induce aggregation. - Analyze the purified conjugate by analytical size exclusion chromatography to assess the extent of aggregation. - Optimize the buffer conditions by screening different pH values, salt concentrations, and additives to improve solubility. |
| High Degree of Labeling (DOL) | Over-labeling the protein can significantly alter its properties and lead to aggregation. - Reduce the molar excess of the this compound in the conjugation reaction to achieve a lower DOL. |
| Concentration Effects | If the protein is highly concentrated after precipitation, it may be more prone to aggregation. - Resuspend the precipitated protein in a larger volume of buffer to achieve a lower final concentration. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Pierce Zeba Spin Desalting Columnを用いたベンチマーク実験 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. eds198hs.weebly.com [eds198hs.weebly.com]
BDP R6G Maleimide Stability in Aqueous Buffers: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BDP R6G maleimide in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your labeling and bioconjugation experiments.
Troubleshooting Guide
Encountering issues with your this compound experiments? This guide addresses common problems and provides actionable solutions.
Problem: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Avoid storing the dye in aqueous buffers for extended periods, especially at neutral to alkaline pH.[1] |
| Oxidation of Thiol Groups | Degas buffers to remove oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Presence of Disulfide Bonds | Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before adding the maleimide.[1] |
| Incorrect Buffer pH | Ensure the pH of your reaction buffer is between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[1] |
| Presence of Thiols in the Buffer | Avoid buffers containing thiols, such as DTT or 2-mercaptoethanol, as they will compete with your target molecule for reaction with the maleimide. |
| Insufficient Molar Excess of Dye | Increase the molar ratio of this compound to your target molecule. A 10-20 fold molar excess is a common starting point.[1] |
Problem: High Background Signal or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Dye Aggregation | Prepare this compound stock solutions in high-quality anhydrous DMSO or ethanol. When diluting into aqueous buffers, vortex the solution vigorously and use it immediately to prevent precipitation.[2] |
| Non-Specific Binding of the Dye | After the labeling reaction, ensure thorough removal of unreacted dye using appropriate purification methods such as gel filtration, dialysis, or HPLC. |
| Reaction with Other Nucleophiles at High pH | Maintain the reaction pH between 6.5 and 7.5 to ensure specific reaction with thiols and minimize reaction with other nucleophilic groups like amines. |
Problem: Loss of Signal from the Conjugate Over Time
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond formed can be reversible, especially in the presence of other thiols. For applications requiring long-term stability, consider strategies to stabilize the conjugate, such as hydrolysis of the succinimide ring to the more stable succinamic acid. This can sometimes be promoted by incubation at a slightly basic pH (e.g., pH 8.5-9) for a short period after the initial conjugation. |
| Photobleaching of the BDP R6G Dye | Protect the dye and its conjugates from light whenever possible. Use anti-fade reagents if the application involves prolonged exposure to excitation light. |
| Improper Storage of the Conjugate | For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with thiols?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing the competing hydrolysis of the maleimide group.
Q2: How stable is the this compound in aqueous buffers before conjugation?
The maleimide group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with increasing pH. At pH 7, the half-life of N-alkyl maleimides can be several hours, but this can decrease significantly at higher pH values. It is strongly recommended to prepare aqueous solutions of this compound immediately before use.
Q3: What is the stability of the thioether bond formed after conjugation?
The thioether bond formed between the thiol and the maleimide can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This process is accelerated by the presence of other thiols. The stability of the conjugate can be enhanced by hydrolysis of the succinimide ring to the corresponding succinamic acid, which is much more resistant to the retro-Michael reaction.
Q4: How should I store my this compound powder and stock solutions?
This compound powder should be stored at -20°C, desiccated, and protected from light. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month, though fresh preparation is always recommended for best results.
Q5: Can I use buffers containing primary amines, like Tris, for the conjugation reaction?
While the thiol-maleimide reaction is highly selective for thiols in the pH range of 6.5-7.5, some reaction with primary amines can occur, especially at the upper end of this pH range and above. If possible, using buffers without primary amines, such as phosphate or HEPES buffers, is recommended to maximize specificity.
Quantitative Data Summary
The following table summarizes the key stability parameters for maleimide compounds. Please note that specific data for this compound is limited, and these values are based on general maleimide chemistry and should be used as a guideline.
| Parameter | Condition | Approximate Value/Recommendation |
| Optimal Reaction pH | Thiol-Maleimide Conjugation | 6.5 - 7.5 |
| This compound Powder Storage | - | -20°C, desiccated, protected from light |
| This compound Stock Solution Storage (in anhydrous DMSO/DMF) | -20°C | Up to 1 month |
| Half-life of N-alkyl thiosuccinimide (post-conjugation) | pH 7.4, 37°C | ~27 hours (in the presence of thiols) |
| Half-life of N-aryl thiosuccinimide (post-conjugation) | pH 7.4, 37°C | ~1.5 hours (in the presence of thiols) |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolysis in Aqueous Buffers via UV-Vis Spectrophotometry
Objective: To determine the rate of hydrolysis of this compound in different aqueous buffers by monitoring the decrease in absorbance of the maleimide group.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., 100 mM sodium phosphate, pH 6.0, 7.0, 8.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Equilibrate the aqueous buffers to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
To a quartz cuvette containing the aqueous buffer, add a small volume of the this compound stock solution to achieve a final concentration with an initial absorbance in the range of 0.8-1.2 at the absorbance maximum of the maleimide group (around 300 nm). Mix quickly and thoroughly.
-
Immediately start monitoring the decrease in absorbance at the λmax of the maleimide over time.
-
Record the absorbance at regular intervals until the value stabilizes.
-
The rate of hydrolysis can be determined by fitting the absorbance decay data to a first-order kinetic model.
Protocol 2: Analysis of BDP R6G-Thiol Conjugate Stability by HPLC
Objective: To assess the stability of a pre-formed BDP R6G-thiol conjugate and monitor for the retro-Michael reaction.
Materials:
-
Purified BDP R6G-thiol conjugate
-
Aqueous buffers of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a UV-Vis or fluorescence detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the purified BDP R6G-thiol conjugate in the aqueous buffer of interest to a known concentration.
-
Incubate the solution at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench any further reaction by adding an equal volume of Mobile Phase A or by freezing.
-
Analyze the samples by reverse-phase HPLC.
-
Use a gradient elution method to separate the intact conjugate from any free this compound that may have been released due to the retro-Michael reaction. A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at the absorbance maximum of the BDP R6G dye.
-
Quantify the peak areas corresponding to the intact conjugate and the free dye to determine the percentage of conjugate remaining over time.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Stability pathways of this compound and its conjugate.
References
Validation & Comparative
BDP R6G Maleimide vs. Fluorescein Maleimide: A Comparative Guide for Researchers
In the realm of bioconjugation and fluorescence-based assays, the choice of a fluorescent label is paramount to experimental success. For researchers, scientists, and drug development professionals, this decision hinges on a variety of factors including the photophysical properties of the dye, its stability, and its reactivity. This guide provides an objective comparison of two commonly used thiol-reactive fluorescent dyes: BDP R6G maleimide and fluorescein maleimide, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
This compound, a borondipyrromethene (BODIPY) dye, and fluorescein maleimide, a xanthene dye, are both widely utilized for labeling proteins and other biomolecules at cysteine residues. While both effectively label thiols, their performance characteristics differ significantly, particularly in terms of photostability and environmental sensitivity.
| Property | This compound | Fluorescein Maleimide |
| Excitation Maximum | ~527-530 nm | ~494-495 nm |
| Emission Maximum | ~547-548 nm | ~515-525 nm |
| Molar Extinction Coefficient (ε) | ~76,000-80,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.96 | ~0.92-0.93 |
| Photostability | High | Low |
| pH Sensitivity | Low | High (fluorescence quenches at acidic pH) |
| Solubility | Good in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents and aqueous buffers |
In-Depth Comparison
Photophysical Properties
Both this compound and fluorescein maleimide exhibit bright fluorescence with high quantum yields. BDP R6G absorbs light in the green region of the spectrum and emits in the yellow-green region, with excitation and emission maxima around 530 nm and 548 nm, respectively. Fluorescein maleimide is excited by blue light (around 494 nm) and emits green light (around 519 nm). Their high molar extinction coefficients indicate efficient light absorption.
Photostability: A Clear Advantage for BDP R6G
A critical differentiator between the two dyes is their photostability. BODIPY dyes, including BDP R6G, are renowned for their exceptional resistance to photobleaching. In contrast, fluorescein is notoriously susceptible to rapid fading upon exposure to excitation light. This makes this compound a superior choice for applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies. Comparative studies have consistently shown that BODIPY dyes are significantly more photostable than fluorescein dyes.
Environmental Sensitivity
The fluorescence of fluorescein is highly dependent on the pH of its environment, with a significant decrease in fluorescence intensity in acidic conditions. This can be a major drawback in cellular applications where pH can vary between different organelles. BDP R6G, on the other hand, exhibits fluorescence that is largely independent of pH, providing more reliable and consistent signals in a variety of experimental settings.
Reactivity and Bioconjugation
Experimental Protocols
The following is a general protocol for labeling a protein with either this compound or fluorescein maleimide. This protocol should be optimized for each specific protein and application.
Protein Preparation
-
Dissolve the Protein: Dissolve the protein containing free sulfhydryl groups in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. The buffer should be degassed to minimize oxidation of thiols.
-
Reduction of Disulfide Bonds (Optional): If the cysteine residues are present as disulfide bonds, they must be reduced prior to labeling. Add a 10-100 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). Incubate the solution for 20-30 minutes at room temperature. Note that excess reducing agent may need to be removed before adding the maleimide dye, depending on the specific agent used.
Labeling Reaction
-
Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide dye (this compound or fluorescein maleimide) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add Dye to Protein: While gently stirring, add the dye stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point for optimization.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Protein
-
Separate Conjugate from Free Dye: The unreacted dye can be removed by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~530 nm for BDP R6G or ~494 nm for fluorescein). The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
Visualizing the Workflow and Application
To better understand the experimental process and a potential application, the following diagrams illustrate the protein labeling workflow and a simplified signaling pathway where a labeled protein could be utilized.
Conclusion
For researchers requiring robust and stable fluorescence signals, particularly in applications involving prolonged imaging or variable pH environments, this compound presents a clear advantage over fluorescein maleimide. Its superior photostability and pH insensitivity translate to more reliable and reproducible data. While fluorescein maleimide remains a viable and cost-effective option for less demanding applications, its susceptibility to photobleaching and pH-dependent fluorescence quenching are significant limitations. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, but for cutting-edge research demanding high performance, this compound is the recommended choice.
A Comparative Guide to BDP R6G Maleimide and Rhodamine 6G Dyes for Bioconjugation
For researchers, scientists, and drug development professionals engaged in fluorescence labeling of biomolecules, the choice of the right fluorophore is critical for the success of their experiments. This guide provides a detailed comparison of two popular fluorescent dyes, BDP R6G maleimide and Rhodamine 6G, focusing on their performance in bioconjugation applications, particularly for labeling proteins and other thiol-containing molecules.
BDP R6G is a borondipyrromethene (BODIPY) dye designed to match the spectral characteristics of the well-established xanthene dye, Rhodamine 6G.[1][2] Both dyes are valued for their high fluorescence quantum yields and photostability, making them suitable for a range of applications including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2][3] The maleimide functional group enables covalent attachment of these dyes to sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[4]
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key quantitative data for BDP R6G and Rhodamine 6G.
| Property | BDP R6G | Rhodamine 6G | References |
| Chemical Structure | Borondipyrromethene | Xanthene | |
| Excitation Maximum (λex) | ~530 nm | ~524-530 nm | |
| Emission Maximum (λem) | ~548 nm | ~550-560 nm | |
| Molar Extinction Coefficient (ε) | High (specific value not consistently reported) | ~115,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.96 | ~0.95 | |
| Photostability | Generally described as high/very photostable | High, but susceptible to photobleaching under intense illumination |
BDP R6G dyes are known for their sharp absorption and emission peaks, high molar extinction coefficients, and excellent photostability. Rhodamine 6G is also a very bright and photostable dye, though its broader emission spectrum might be a consideration in multiplexing experiments. The quantum yield of both dyes is exceptionally high, indicating that a large fraction of the absorbed photons are converted into fluorescent light.
Experimental Workflow for Protein Labeling
The general workflow for labeling a protein with either this compound or a Rhodamine 6G maleimide derivative is outlined below. This process involves the preparation of the protein, the dye, the conjugation reaction, and subsequent purification of the labeled protein.
References
A Head-to-Head Comparison: BDP R6G Maleimide vs. Other BDP Dyes for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for a multitude of applications, from elucidating complex biological pathways to developing novel diagnostics and therapeutics. Boron-dipyrromethene (BDP) dyes, also known as BODIPY® dyes, have emerged as a superior class of fluorophores, prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.
This guide provides a comprehensive comparison of BDP R6G maleimide with other commonly used thiol-reactive BDP maleimide dyes, including BDP FL maleimide, BDP TMR maleimide, and BDP TR maleimide. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to select the optimal BDP dye for their specific experimental needs.
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. The following tables summarize the key performance indicators for this compound and its alternatives, allowing for a direct comparison of their spectral characteristics and brightness.
Table 1: Photophysical Properties of BDP Maleimide Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| BDP FL Maleimide | ~503 | ~509 | ~85,000 | ~0.97 |
| This compound | ~530 | ~548 | ~70,000 | ~0.96 |
| BDP TMR Maleimide | ~545 | ~570 | ~65,000 | ~0.95 |
| BDP TR Maleimide | ~589 | ~616 | ~69,000 | ~0.90 |
Table 2: Brightness Comparison of BDP Maleimide Dyes
| Dye | Relative Brightness (ε x Φ) |
| BDP FL Maleimide | ~82,450 |
| This compound | ~67,200 |
| BDP TMR Maleimide | ~61,750 |
| BDP TR Maleimide | ~62,100 |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are based on available data from various suppliers and may vary under different experimental conditions.
Experimental Protocols
Reproducible and reliable experimental data are contingent on well-defined protocols. The following sections provide detailed methodologies for protein labeling with BDP maleimide dyes and for the characterization of their key photophysical properties.
Protocol for Thiol-Reactive Labeling of Proteins
This protocol describes a general procedure for the conjugation of BDP maleimide dyes to cysteine residues in proteins.
Materials:
-
Protein of interest containing at least one free cysteine residue
-
BDP maleimide dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.
-
Dye Preparation: Prepare a 10 mM stock solution of the BDP maleimide dye in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved BDP maleimide dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm and at the absorption maximum of the dye.
Protocol for Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. It can be determined relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
BDP dye-protein conjugate (sample)
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol has a quantum yield of 0.95[1])
-
Appropriate solvent (e.g., PBS)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer, with the excitation wavelength set to the value used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol for Assessing Photostability
Photostability is the ability of a fluorophore to resist photodegradation. It can be assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescence microscope with a camera
-
BDP dye-labeled sample
-
Antifade reagent (optional)
Procedure:
-
Prepare a sample of the BDP dye-labeled protein for microscopy.
-
Acquire an initial image of the sample using a low excitation intensity.
-
Continuously illuminate a specific region of the sample with a higher excitation intensity.
-
Acquire images at regular time intervals during the continuous illumination.
-
Measure the mean fluorescence intensity of the illuminated region in each image.
Visualizing Key Processes and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
References
A Researcher's Guide to the Photostability of Fluorescent Maleimides
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust fluorescent label is paramount to achieving reliable and reproducible results. The photostability of a fluorophore, its intrinsic resistance to light-induced degradation (photobleaching), is a critical performance parameter, especially in applications requiring prolonged or intense illumination such as time-lapse microscopy and single-molecule studies. This guide provides a comparative overview of the photostability of commonly used fluorescent maleimides, along with detailed experimental protocols to empower researchers to conduct their own assessments.
Comparative Analysis of Fluorescent Maleimide Photostability
The following table summarizes the key photophysical properties of several commercially available fluorescent maleimides. It is important to note that direct, side-by-side quantitative photobleaching data under identical experimental conditions is not always available in the literature. Therefore, the relative photostability is often described qualitatively. For the most accurate comparison, it is recommended to evaluate different dyes under the specific experimental conditions of your application.
| Fluorophore Maleimide | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Green Emitting Dyes | |||||
| FITC Maleimide | ~495 | ~525 | 75,000 | 0.92 | Low[1] |
| Alexa Fluor™ 488 C5 Maleimide | ~493 | ~516 | 72,000 | 0.92 | High[1] |
| Cy2™ Maleimide | ~492 | ~510 | 150,000 | 0.12 | Moderate[1] |
| AF430 Maleimide | ~430 | ~542 | 15,955 | 0.23 | Moderate[1] |
| Red Emitting Dyes | |||||
| Alexa Fluor™ 568 Maleimide | ~578 | ~603 | 91,300 | 0.69 | High[2] |
| Cy3™ Maleimide | ~550 | ~570 | 150,000 | 0.15 | Moderate |
| Alexa Fluor™ 647 C2 Maleimide | ~650 | ~668 | 239,000 | 0.33 | High |
| Cy5™ Maleimide | ~649 | ~670 | 250,000 | 0.27 | Moderate to Low |
Note: The photostability of rhodamine derivatives, such as Alexa Fluor dyes, has been reported to be significantly higher than that of fluorescein derivatives like FITC. Cyanine dyes (Cy) can exhibit variable photostability depending on their structure and environment.
Experimental Protocol for Photostability Measurement
A standardized method for quantifying and comparing the photostability of different fluorophores is crucial for making informed decisions. The following protocol outlines a general procedure for a photobleaching experiment.
Objective: To quantify and compare the rate of photobleaching of different fluorescently labeled proteins under continuous illumination.
Materials:
-
Fluorescent maleimide dyes of interest
-
Thiol-containing protein (e.g., Bovine Serum Albumin, BSA)
-
Reducing agent (e.g., TCEP)
-
Size-exclusion chromatography column
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable light source (laser or arc lamp) and filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Protein Labeling:
-
Dissolve the protein in PBS.
-
If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Dissolve the fluorescent maleimide in a minimal amount of DMSO.
-
Add the dissolved maleimide to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye by passing the solution through a size-exclusion chromatography column equilibrated with PBS.
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled protein in PBS at a suitable concentration.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Select the appropriate excitation source and filter set for the fluorophore being tested.
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to keep the illumination intensity constant across all experiments.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Set the time interval and the total acquisition time. The duration should be long enough to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Key Concepts
To further clarify the experimental process and the factors influencing photostability, the following diagrams are provided.
References
A Comparative Analysis of BDP R6G Quantum Yield Against Other Prominent Fluorophores
For researchers and professionals in drug development and life sciences, the selection of an appropriate fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays. The quantum yield (Φ), which describes the efficiency of a fluorophore in converting absorbed light into emitted light, is a key performance metric. This guide provides an objective comparison of the quantum yield of BDP R6G, a borondipyrromethene dye, with other widely used fluorophores, supported by experimental data and detailed methodologies.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield is a ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for enhancing detection sensitivity. The quantum yield of a fluorophore can be influenced by its solvent environment. The table below summarizes the quantum yields of BDP R6G and other common fluorophores in various solvents.
| Fluorophore | Quantum Yield (Φ) | Solvent/Condition |
| BDP R6G | 0.96 | - |
| Rhodamine 6G | 0.95 | Ethanol |
| Fluorescein | 0.97 | Basic Ethanol |
| Fluorescein | 0.925 | 0.1 N NaOH |
| Fluorescein | 0.79 | Neutral Ethanol |
| Cyanine 5 (Cy5) | 0.40 | Ethanol |
| Cyanine 5 (Cy5) | 0.27 | PBS |
| Cyanine 3 (Cy3) | 0.15 | PBS |
Data compiled from multiple sources.[1][2][3][4][5]
As the data indicates, BDP R6G exhibits a quantum yield of 0.96, placing it in the top tier of fluorescent dyes in terms of brightness, comparable to the well-established Rhodamine 6G.
Experimental Protocol: Relative Quantum Yield Measurement
The quantum yields cited are typically determined using the comparative method, which measures the fluorescence of an unknown sample against a standard with a known quantum yield.
Principle: The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard. The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Step-by-Step Procedure:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with the sample under investigation. Rhodamine 6G in ethanol (Φ = 0.95) is a common standard for the visible spectrum.
-
Solution Preparation: Prepare a series of dilute solutions for both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial to keep the instrument settings (e.g., excitation and emission slit widths) constant for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the test sample, plot the integrated fluorescence intensity against the corresponding absorbance values.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (GradST) and the test sample (GradX).
-
-
Quantum Yield Calculation: Use the gradients and the known quantum yield of the standard in the equation above to calculate the quantum yield of the test sample.
Visualizing Methodologies and Concepts
To further clarify the experimental process and the fundamental principles of fluorescence, the following diagrams are provided.
Caption: The Jablonski diagram illustrates the principle of fluorescence, where a fluorophore absorbs a photon, moves to an excited state, and then returns to the ground state by emitting a lower-energy photon or through non-radiative pathways.
Caption: This workflow diagram outlines the key steps in the comparative method for determining the relative fluorescence quantum yield of a sample.
References
A Head-to-Head Comparison of Thiol-Reactive Dyes for Site-Specific Protein Labeling: BDP R6G Maleimide vs. Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for elucidating complex biological processes. The choice of a fluorescent probe for site-specific labeling can dramatically influence the outcome of an experiment. This guide provides an objective comparison of BDP R6G maleimide with two other widely used thiol-reactive dyes, Alexa Fluor 555 maleimide and Cy3 maleimide, supported by experimental data and detailed protocols to guide your selection process.
The ideal fluorescent label for protein studies should exhibit high brightness, exceptional photostability, and minimal environmental sensitivity, while allowing for specific attachment to the protein of interest. Maleimides are popular choices for site-specific labeling as they react with the sulfhydryl groups of cysteine residues, which are often less abundant than primary amines, allowing for more controlled conjugation.
Performance at a Glance: A Comparative Analysis
To facilitate a clear and objective comparison, the key photophysical and performance characteristics of this compound, Alexa Fluor 555 maleimide, and Cy3 maleimide are summarized in the table below.
| Feature | This compound | Alexa Fluor 555 Maleimide | Cy3 Maleimide |
| Excitation Max (nm) | ~530 | ~555 | ~555 |
| Emission Max (nm) | ~548 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | 0.96 | ~0.10 | ~0.31[1][2] |
| Brightness (ε x Φ) | ~86,400 | ~15,000 | ~46,500 |
| Photostability | High | Very High[3] | Moderate |
| pH Sensitivity | Low | Low | Moderate |
This compound , a borondipyrromethene-based dye, stands out for its exceptional quantum yield, resulting in superior brightness despite a lower molar extinction coefficient compared to its counterparts. Dyes from the BDP family are known for their high photostability and low sensitivity to environmental factors such as pH.
Alexa Fluor 555 maleimide is a member of the widely recognized Alexa Fluor family, renowned for its excellent photostability and pH insensitivity.[3] While it boasts a high molar extinction coefficient, its quantum yield is notably lower than the other dyes in this comparison, impacting its overall brightness.
Cy3 maleimide is a cyanine-based dye that has been a workhorse in fluorescence studies for many years. It offers a good balance of extinction coefficient and quantum yield. However, cyanine dyes, in general, are known to be more susceptible to photobleaching and can exhibit some sensitivity to their environment.
Experimental Protocols
The following is a generalized protocol for the site-specific labeling of a protein with a thiol-reactive maleimide dye. This protocol should be optimized for each specific protein and dye combination.
Materials:
-
Protein of interest with an accessible cysteine residue
-
This compound, Alexa Fluor 555 maleimide, or Cy3 maleimide
-
Reaction Buffer: 20 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: While gently stirring, add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol or DTT) to consume any unreacted maleimide. Incubate for at least 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
Visualizing the Application: Site-Specific Labeling in a Signaling Pathway
Fluorescently labeled proteins are instrumental in visualizing and quantifying their roles in complex cellular processes. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade involved in cell proliferation, differentiation, and stress responses, provides an excellent example of where a specifically labeled protein could be utilized to study its dynamics.
Caption: The MAPK signaling cascade, a potential application for tracking a BDP R6G-labeled ERK protein.
In this hypothetical experiment, a cysteine residue could be introduced into the ERK protein at a site that does not interfere with its function. Labeling this mutant with this compound would allow researchers to track the translocation of ERK from the cytoplasm to the nucleus upon pathway activation using fluorescence microscopy.
Experimental Workflow for Site-Specific Labeling
The process of confirming site-specific labeling involves a series of well-defined steps, from initial protein preparation to the final analysis of the labeled conjugate.
Caption: A streamlined workflow for site-specific protein labeling and confirmation.
Conclusion
The selection of a fluorescent dye for site-specific protein labeling is a critical decision that should be based on the specific requirements of the experiment. This compound emerges as a compelling option, particularly when high brightness is the primary concern, owing to its outstanding quantum yield. For experiments demanding the utmost photostability, Alexa Fluor 555 maleimide remains a robust choice, despite its lower brightness. Cy3 maleimide provides a balanced performance and can be a cost-effective alternative. By carefully considering the data presented and following a rigorous experimental protocol, researchers can confidently select the optimal fluorescent probe to illuminate their biological questions.
References
BDP R6G Maleimide in Super-Resolution Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality, high-resolution images. This guide provides a comparative overview of BDP R6G maleimide, a borondipyrromethene-based dye, for its potential application in single-molecule localization microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). While BDP R6G is known for its high fluorescence quantum yield and photostability, a direct quantitative assessment of its performance in super-resolution microscopy is not extensively documented in publicly available literature. This guide, therefore, presents its known photophysical properties alongside established data for commonly used alternative dyes, offering a framework for its potential performance and outlining experimental protocols for its application.
Performance Comparison
BDP R6G is a bright and photostable fluorophore with spectral properties similar to Rhodamine 6G.[1][2] These characteristics are desirable for super-resolution microscopy, where intense laser illumination can quickly photobleach conventional dyes. The maleimide functional group allows for specific covalent labeling of thiol groups on proteins, particularly cysteine residues.
Table 1: Comparison of Photophysical and dSTORM Performance
| Property | This compound | Alexa Fluor 568 | Cy3B |
| Excitation Max (nm) | 530[3] | 578 | 556 |
| Emission Max (nm) | 548[3] | 603 | 570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 76,000[3] | ~91,300 | ~130,000 |
| Quantum Yield | 0.96 | ~0.69 | ~0.67 |
| Photon Yield (per localization) | Data not available | ~1,700 - 2,800 | ~1,400 - 2,100 |
| Localization Precision (nm) | Data not available | ~10 - 20 | ~10 - 20 |
| On/Off Duty Cycle | Data not available | Low | Low |
Disclaimer: The dSTORM performance of this compound has not been quantitatively reported. The data for Alexa Fluor 568 and Cy3B are based on published studies and can vary depending on the experimental setup and imaging conditions.
Experimental Protocols
The following protocols provide a general framework for using a maleimide-functionalized dye like BDP R6G for labeling and subsequent dSTORM imaging. Note: These are generalized protocols and should be optimized for your specific protein of interest and imaging setup.
Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL. The buffer should be free of any thiol-containing reagents.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain thiols that will react with the maleimide dye.
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by gel filtration (e.g., using a Sephadex G-25 column) or dialysis. The buffer should be appropriate for the downstream application.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the dye's absorption maximum (~530 nm).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
dSTORM Imaging Protocol (General)
-
Sample Preparation:
-
Immobilize the labeled protein on a glass coverslip.
-
Mount the coverslip on a microscope slide with an imaging chamber.
-
-
dSTORM Imaging Buffer:
-
A typical dSTORM buffer for green-excited dyes contains a reducing agent to promote photoswitching and an oxygen scavenging system to reduce photobleaching. A common recipe is:
-
100 mM MEA (mercaptoethylamine)
-
Glucose oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 40 µg/mL)
-
10% (w/v) Glucose
-
in a buffer such as PBS or Tris-HCl, pH 7.5-8.0.
-
-
Note: The optimal buffer composition can vary between dyes and should be empirically determined.
-
-
Image Acquisition:
-
Use a super-resolution microscope equipped with a high-power laser for excitation (e.g., 532 nm or 561 nm) and a sensitive EMCCD or sCMOS camera.
-
Illuminate the sample with high laser power to induce photoswitching of the BDP R6G molecules.
-
Acquire a stream of several thousand to tens of thousands of images at a high frame rate (e.g., 50-100 Hz).
-
A low-power UV laser (e.g., 405 nm) can be used to aid in the reactivation of fluorophores from a dark state.
-
-
Data Analysis:
-
Process the acquired image stack with a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).
-
The software will detect and localize the individual blinking events in each frame with sub-pixel accuracy.
-
Reconstruct the final super-resolution image from the coordinates of all localized molecules.
-
Visualizing the dSTORM Workflow
The following diagram illustrates the general experimental workflow for a dSTORM experiment.
Caption: General workflow of a dSTORM experiment.
Conclusion
This compound presents itself as a promising candidate for super-resolution microscopy due to its inherent brightness and photostability. However, the lack of direct quantitative data on its photoswitching characteristics under dSTORM conditions necessitates further investigation. Researchers interested in using this dye for super-resolution applications are encouraged to perform initial characterization experiments to determine its photon yield, localization precision, and optimal imaging buffer conditions. By comparing its known properties with established dyes and following the generalized protocols outlined in this guide, researchers can begin to explore the potential of this compound for pushing the boundaries of biological imaging.
References
BDP R6G Maleimide: A Comparative Guide to Brightness and Performance
For researchers in the fields of biology, biochemistry, and drug development, the selection of an appropriate fluorescent label is a critical determinant for the success of protein labeling experiments. BDP R6G maleimide, a borondipyrromethene (BODIPY) based dye, has emerged as a popular choice for its high fluorescence quantum yield and photostability. This guide provides an objective comparison of this compound's performance against other commonly used thiol-reactive fluorescent dyes, supported by experimental data and detailed protocols.
Brightness Comparison of Thiol-Reactive Maleimide Dyes
The brightness of a fluorophore is a crucial parameter for sensitive detection and is determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). A higher value for this product indicates a brighter dye. Below is a comparative summary of the key photophysical properties of this compound and several common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | 555[1] | 585[1] | ~92,000 (estimated)¹ | 0.96 | ~88,320 |
| Alexa Fluor 488 maleimide | 495 | 519 | 71,000 | 0.92[1][2] | 65,320 |
| Cy3 maleimide | 555[3] | 570 | 150,000 | 0.31 | 46,500 |
| Alexa Fluor 555 maleimide | 556 | 572 | 158,000 | 0.10 | 15,800 |
| Cy5 maleimide | 651 | 670 | 250,000 | 0.27 | 67,500 |
| Alexa Fluor 647 maleimide | 650 | 665 | 239,000 | 0.33 | 78,870 |
¹The molar extinction coefficient for this compound is consistently reported as "high" or "excellent". The value of 92,000 M⁻¹cm⁻¹ is for the closely related BDP FL maleimide and is used here as a reasonable estimate for brightness calculation.
As the table indicates, this compound exhibits an exceptionally high quantum yield, making it one of the brightest dyes available in its spectral range.
Photostability: A Key Advantage of BODIPY Dyes
Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is critical for applications requiring long or repeated imaging sessions. This compound belongs to the BODIPY class of dyes, which are renowned for their superior photostability compared to traditional cyanine (Cy) dyes and even some of the Alexa Fluor dyes. While direct quantitative side-by-side photobleaching data under identical conditions is limited, the general consensus from the literature is that BODIPY dyes offer enhanced resistance to photobleaching, leading to more stable and reliable fluorescence signals over time.
Experimental Protocols
Accurate and reproducible comparison of fluorescent dyes requires standardized experimental procedures. Below are detailed protocols for protein labeling with maleimide dyes and for the determination of fluorescence quantum yield.
Protocol for Labeling Proteins with Maleimide Dyes
This protocol outlines the general steps for conjugating maleimide-functionalized dyes to proteins via cysteine residues.
Caption: Workflow for protein labeling with maleimide dyes.
Materials:
-
Protein with at least one free cysteine residue
-
Maleimide-functionalized fluorescent dye (e.g., this compound)
-
Thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat with a 10-100 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent before adding the dye.
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution at a 10-20 fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size exclusion chromatography column or dialysis.
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Protocol for Relative Quantum Yield Measurement
The fluorescence quantum yield of a sample can be determined relative to a standard with a known quantum yield.
Caption: Workflow for relative quantum yield determination.
Materials:
-
Spectrophotometer
-
Spectrofluorometer
-
Cuvettes
-
Sample of unknown quantum yield
-
Standard of known quantum yield (e.g., Rhodamine 6G for BDP R6G)
-
Solvent (e.g., ethanol or PBS)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure Absorbance: Measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Emission: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) can be calculated using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
where Φ_R is the quantum yield of the reference, m is the slope of the trendline from the plot of integrated fluorescence versus absorbance, and n is the refractive index of the solvent.
Conclusion
This compound stands out as a high-performance fluorescent dye for protein labeling. Its exceptional brightness, driven by a near-perfect quantum yield, and its inherent photostability make it an excellent choice for a wide range of fluorescence-based applications, particularly those requiring high sensitivity and prolonged or repeated imaging. When selecting a fluorescent dye, researchers should consider the specific requirements of their experiment, including the desired spectral properties, the required brightness, and the demands on photostability.
References
Stability of BDP R6G-Protein Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of fluorescently labeled proteins is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive evaluation of the stability of protein conjugates incorporating the BDP R6G (borondipyrromethene rhodamine 6G) dye. The performance of BDP R6G is objectively compared with other commonly used fluorescent dyes across key stability parameters: photostability, thermal stability, and pH stability.
Executive Summary
BDP R6G, a member of the BODIPY class of dyes, is recognized for its high brightness, photostability, and fluorescence that exhibits minimal dependence on pH.[1][2] This guide presents available experimental data to compare BDP R6G-protein conjugates against popular alternatives such as Alexa Fluor 488, Cy3, and fluorescein. While direct head-to-head quantitative data across all stability metrics using a standardized protein conjugate is limited in the current literature, this guide collates available information to provide a comprehensive comparative overview.
Data Presentation
Photostability Comparison
| Fluorescent Dye | Protein | Photostability Metric | Value | Reference |
| BDP R6G | - | Qualitative Assessment | High | [4][5] |
| BODIPY (general) | - | Qualitative Assessment | More stable than fluorescein | |
| Alexa Fluor 488 | Antibody | Qualitative Assessment | Highly photostable | |
| Alexa Fluor 568 | Antibody | Photostability Comparison | More photostable than FITC | |
| Cy3B | BSA | Qualitative Assessment | Less photostable than 5-TAMRA | |
| Fluorescein (FITC) | Antibody | Photobleaching | Significant fading after 36s |
Note: The table highlights the lack of standardized, quantitative photostability data for direct comparison of BDP R6G-protein conjugates with other dyes under identical conditions.
Thermal Stability Comparison
Thermal stability, often expressed as the melting temperature (Tm), is crucial for the storage and handling of protein conjugates and for assays involving temperature changes. The Thermal Shift Assay (TSA) is a standard method to determine the Tm of a protein.
| Fluorescent Dye Conjugate | Protein | Melting Temperature (Tm) | Reference |
| BDP R6G - IgG | IgG | Data not available | - |
| Alexa Fluor 488 - IgG | IgG | Data not available | - |
| Cy3 - IgG | IgG | Data not available | - |
| Unlabeled IgG | IgG | ~71-73°C |
Note: While protocols for determining the thermal stability of protein conjugates are well-established, specific Tm values for BDP R6G conjugates and their direct comparison to other dye conjugates are not available in the reviewed literature. It is known that the conjugation process itself can affect protein stability.
pH Stability Comparison
The fluorescence of many dyes is sensitive to pH, which can be a significant drawback in experiments with varying pH conditions. BDP R6G is reported to have little pH dependence. A direct comparison between BODIPY and fluorescein conjugated to antibodies confirms the superior pH stability of the BODIPY dye.
| Fluorescent Dye Conjugate | Protein | pH Condition | Relative Fluorescence Emission | Reference |
| BODIPY - Antibody | Antibody | pH 6 vs. pH 7 | No change | |
| Fluorescein - Antibody | Antibody | pH 6 vs. pH 7 | ~2-fold lower at pH 6 | |
| Alexa Fluor 488 | - | pH 4-10 | Insensitive | |
| BDP R6G | - | General | Little pH dependence |
Experimental Protocols
Protein Conjugation with BDP R6G NHS Ester
This protocol describes the conjugation of an amine-reactive BDP R6G NHS ester to a protein, such as an antibody.
Materials:
-
BDP R6G NHS ester
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the BDP R6G NHS ester in anhydrous DMSO or DMF.
-
Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Slowly add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove the unreacted dye by passing the conjugate solution through a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BDP R6G (~528 nm).
References
- 1. medkoo.com [medkoo.com]
- 2. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to BDP R6G Maleimide Alternatives for Protein Conjugation
For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is a critical step in a vast array of applications, from elucidating cellular signaling pathways to developing targeted therapeutics. BDP R6G maleimide, a popular green-emitting fluorescent dye, has been widely used for this purpose due to its favorable spectral properties. However, the evolving landscape of bioconjugation chemistry has introduced a range of alternatives, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound with its key alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal fluorescent probe for your specific research needs.
Comparative Performance of Thiol-Reactive Dyes
The selection of a fluorescent dye for protein conjugation is a multi-faceted decision that involves balancing photochemical properties, stability, and potential effects on protein function. This section provides a quantitative comparison of this compound with other commonly used fluorescent maleimides and newer, more stable thiol-reactive reagents.
Spectroscopic and Photophysical Properties
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how well it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, is another critical parameter, especially for imaging applications that require prolonged or intense light exposure.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~530 | ~548 | ~80,000 | ~0.96 | Moderate |
| BODIPY FL Maleimide | ~503 | ~512 | >80,000 | ~0.90 | High |
| BODIPY TMR Maleimide | ~543 | ~569 | ~100,000 | ~0.64 | High |
| BODIPY TR Maleimide | ~592 | ~618 | ~100,000 | High | High |
| Alexa Fluor™ 488 C5 Maleimide | ~493 | ~516 | ~72,000 | ~0.92 | High |
| DyLight™ 488 Maleimide | ~493 | ~518 | ~70,000 | ~0.90 | High |
| Cy®3 Maleimide | ~555 | ~572 | ~150,000 | ~0.15 | Moderate |
| Cy®5 Maleimide | ~649 | ~670 | ~250,000 | ~0.27 | Moderate |
Note: Photophysical properties can be influenced by the local environment, including the solvent and the protein to which the dye is conjugated. The relative photostability is a qualitative assessment based on available data.
Stability of the Protein-Dye Conjugate
A significant consideration in protein conjugation is the stability of the linkage between the protein and the label. The thioether bond formed by the reaction of a maleimide with a cysteine thiol, while widely used, can be susceptible to a retro-Michael addition, leading to dissociation of the label, particularly in the presence of other thiols.[1][2] This has prompted the development of alternative thiol-reactive chemistries that form more stable linkages.
| Reagent Class | Linkage Formed | Relative Stability | Key Advantages |
| Maleimide | Thioether | Moderate | Fast and selective reaction at neutral pH. |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one (5HP2O) | Thioether | High | Forms a more stable conjugate than maleimides; allows for single-site multi-functionalization.[3][4] |
| Methylsulfonyl Phenyloxadiazole | Thioether | High | Forms a highly stable conjugate, resistant to thiol exchange. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to protein conjugation with maleimide dyes and the assessment of the resulting conjugate's stability.
Protocol 1: Protein Labeling with Maleimide Dyes
This protocol outlines the general steps for conjugating a protein with a maleimide-functionalized fluorescent dye.[3]
Materials:
-
Protein of interest (containing at least one free cysteine)
-
Maleimide-functionalized fluorescent dye (e.g., this compound)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: While gently stirring the protein solution, add the dissolved maleimide dye at a 10- to 20-fold molar excess. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-fold molar excess over the maleimide dye. Incubate for 15-30 minutes.
-
Purification: Remove unreacted dye and quenching reagent by size-exclusion chromatography. Monitor the separation by collecting fractions and measuring the absorbance at both the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - A_max * CF) * ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
CF is the correction factor (A_280 of the free dye / A_max of the free dye).
-
Protocol 2: Assessment of Conjugate Stability
This protocol provides a method to evaluate the stability of the thioether bond in a protein-dye conjugate in the presence of a competing thiol.
Materials:
-
Purified protein-dye conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubation: Prepare a solution of the protein-dye conjugate in PBS at a known concentration. Add a physiological concentration of glutathione (e.g., 5 mM).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction.
-
Analysis: Analyze the aliquots by reverse-phase HPLC to separate the intact conjugate from any released dye or dye-glutathione adduct.
-
Quantification: Quantify the peak areas corresponding to the intact conjugate at each time point.
-
Data Analysis: Plot the percentage of intact conjugate remaining as a function of time to determine the stability of the conjugate under these conditions.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can help to visualize complex workflows and relationships.
References
BDP R6G Maleimide: A Superior Thiol-Reactive Probe for Live-Cell Imaging
In the dynamic field of live-cell imaging, the choice of fluorescent probe is paramount to achieving high-quality, reliable data. For researchers engaged in studying protein dynamics, trafficking, and interactions within their native cellular environment, BDP R6G maleimide emerges as a powerful tool. This borondipyrromethene-based dye, spectrally similar to Rhodamine 6G (R6G), offers a compelling combination of high fluorescence quantum yield, excellent photostability, and specific reactivity towards thiol groups, making it an advantageous choice for labeling cysteine-containing proteins in living cells.[1][2][3][4][5]
This guide provides a comprehensive comparison of this compound with other commercially available maleimide dyes, supported by quantitative data and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific live-cell imaging applications.
Performance Comparison of Thiol-Reactive Dyes
The selection of a fluorescent dye for live-cell imaging hinges on several key photophysical parameters. A high molar extinction coefficient and quantum yield contribute to a brighter signal, while high photostability ensures that the fluorophore can withstand prolonged laser excitation without significant signal loss. The following table summarizes the key performance indicators of this compound and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | 530 | 548 | ~80,000 | 0.96 | 76,800 |
| Alexa Fluor 532 C5 Maleimide | 528 | 552 | 78,000 | 0.61 | 47,580 |
| ATTO 532 maleimide | 532 | 552 | 115,000 | 0.90 | 103,500 |
| CF®532 Dye Maleimide | 528 | 550 | 95,000 | 0.72 | 68,400 |
Data compiled from multiple sources. Brightness is a calculated metric to estimate the overall fluorescence intensity.
As the data indicates, this compound exhibits an exceptionally high quantum yield, translating to a very bright fluorescent signal. While ATTO 532 maleimide shows a higher molar extinction coefficient, the near-perfect quantum efficiency of this compound makes it a top performer in terms of brightness.
Key Advantages of this compound for Live-Cell Imaging
The superior performance of this compound in live-cell imaging applications can be attributed to several key advantages inherent to its BODIPY dye core:
-
High Photostability: BODIPY dyes, including BDP R6G, are renowned for their exceptional resistance to photobleaching. This allows for long-term time-lapse imaging and the acquisition of multiple images without significant signal degradation, which is crucial for studying dynamic cellular processes.
-
High Quantum Yield: With a quantum yield approaching unity (0.96), this compound efficiently converts absorbed light into emitted fluorescence, resulting in a bright, easily detectable signal. This is particularly beneficial for imaging low-abundance proteins.
-
Low Cytotoxicity: BODIPY dyes generally exhibit low toxicity and high biocompatibility, minimizing the impact on cell health and function during live-cell imaging experiments.
-
Good Cell Permeability: Optimized BODIPY derivatives demonstrate good cell membrane permeability, facilitating the labeling of intracellular targets.
-
Narrow Emission Spectra: The relatively narrow emission spectrum of BODIPY dyes reduces spectral bleed-through in multicolor imaging experiments, enabling cleaner channel separation.
Experimental Protocols
The following protocols provide a detailed methodology for labeling and imaging proteins in live cells using this compound.
Protocol 1: Labeling of Purified Protein for Microinjection
This protocol is suitable for labeling a purified protein that will be subsequently introduced into live cells via techniques such as microinjection.
Materials:
-
Purified, cysteine-containing protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP or DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Degassed buffers
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in a degassed buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis before adding the dye.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the first colored band, which corresponds to the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 530 nm.
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and this compound.
-
Protocol 2: Direct Labeling of Cell Surface Proteins in Live Cells
This protocol is designed for the direct labeling of cysteine residues on extracellular domains of membrane proteins in a live-cell context.
Materials:
-
Live cells in suspension or adhered to a culture dish
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Wash the cells twice with pre-warmed PBS to remove any serum proteins.
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution to a final concentration of 10-50 µM in serum-free cell culture medium or PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with complete cell culture medium to remove any unreacted dye.
-
-
Live-Cell Imaging:
-
The labeled cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for BDP R6G (Excitation/Emission: ~530/548 nm).
-
Visualizing the Workflow and Signaling
To better illustrate the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
This compound stands out as a high-performance fluorescent probe for live-cell imaging. Its exceptional brightness, stemming from a high quantum yield, coupled with the inherent photostability and low cytotoxicity of the BODIPY core, provides researchers with a reliable tool for visualizing and quantifying protein dynamics in their native cellular context. By following the detailed protocols and considering the comparative data presented in this guide, scientists can confidently employ this compound to advance their understanding of complex biological processes.
References
Safety Operating Guide
Proper Disposal of BDP R6G Maleimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of BDP R6G maleimide, a fluorescent dye commonly used for labeling biomolecules.
Due to the presence of the reactive maleimide group, this compound should be handled as a hazardous chemical. The maleimide functional group is known to be toxic if swallowed, capable of causing severe skin burns and eye damage, and may lead to an allergic skin reaction.[1] Therefore, all waste containing this compound, including unused stock, reaction solutions, and contaminated materials, must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Gloves |
| Eye Protection |
| Lab Coat |
| Respiratory Protection |
Step-by-Step Disposal Procedures
The following procedures outline the safe disposal of this compound in its various forms within a laboratory setting.
Deactivation of Reactive Maleimide
To minimize the reactivity of the waste, it is best practice to deactivate the maleimide group by reacting it with an excess of a thiol-containing compound.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: Prepare a ~100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound solution to a 10-fold molar excess of the quenching solution.
-
Incubation: Gently mix and allow the reaction to proceed for at least 2 hours at room temperature to ensure the complete reaction of the maleimide group.
Segregation and Collection of Waste
Proper segregation of waste is a critical step in safe disposal.
| Waste Stream | Collection and Labeling Procedure |
| Unused Solid this compound | Keep in its original, sealed container. Label as "Hazardous Waste: Unused this compound". |
| Deactivated Liquid Waste | Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Do not pour down the drain. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]". |
| Contaminated Solid Waste | All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris". |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label. |
Storage and Final Disposal
All hazardous waste must be stored and disposed of in compliance with institutional and regulatory guidelines.
-
Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Complete all necessary hazardous waste disposal forms as required by your institution.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
Navigating the Safe Handling of BDP R6G Maleimide: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BDP R6G maleimide, a fluorescent dye vital for precise biomolecule labeling in advanced scientific research. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure to this compound. The following personal protective equipment (PPE) is mandatory for all personnel handling this compound.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | • Nitrile gloves• Laboratory coat• Safety glasses |
| Weighing and Aliquoting (Solid Form) | • Nitrile gloves (double-gloving recommended)• Laboratory coat• Chemical splash goggles• Face shield (if not working in a fume hood)• N95 respirator or higher (if weighing outside of a certified chemical fume hood) |
| Solution Preparation and Handling (Liquid Form) | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
| Labeling Reaction and Purification | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
| Waste Disposal | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the packaging for any signs of damage or leaks. If the container is compromised, do not open it and adhere to your institution's hazardous material spill protocol.
Store this compound at -20°C in a desiccated, dark environment. It can be shipped at room temperature for up to three weeks. Protect from light and moisture. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, prepare aliquots of the stock solution.
Handling and Experimental Use
All handling of solid this compound should be performed in a certified chemical fume hood to prevent the inhalation of fine powders. When weighing the solid compound, use anti-static weigh paper or a microbalance enclosure to minimize dispersal.
Spill Management
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
Major Spills:
-
Evacuate the laboratory and immediately notify the appropriate safety personnel.
-
Restrict access to the area.
-
Follow established emergency procedures for hazardous chemical spills.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.
Experimental Protocol: Protein Labeling with this compound
This protocol outlines a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest containing free thiol groups (cysteine residues)
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce the disulfides.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or a similar purification method.
Visualizing the Workflow and Reaction
To further clarify the handling process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: Thiol-maleimide conjugation reaction.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
